Propargyl-PEG3-triethoxysilane
Description
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7Si/c1-5-12-22-14-16-24-17-15-23-13-10-19(21)20-11-9-18-28(25-6-2,26-7-3)27-8-4/h1H,6-18H2,2-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLXNJRZLPPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCC#C)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Propargyl-PEG3-triethoxysilane, a heterobifunctional linker crucial for advancements in bioconjugation, surface modification, and drug delivery systems. This document details the likely synthetic pathway, experimental protocols, purification methods, and expected analytical data for this versatile molecule.
Introduction
This compound is a molecule that incorporates three key functional elements: a terminal propargyl group for "click" chemistry reactions, a triethylene glycol (PEG3) spacer to enhance hydrophilicity and provide spatial separation, and a triethoxysilane (B36694) moiety for covalent attachment to silica-based surfaces, glass, and other metal oxides. Its structure enables the straightforward linkage of biological molecules or functional entities to inorganic substrates, making it a valuable tool in diagnostics, proteomics, and the development of targeted drug delivery vehicles.
Synthesis of this compound
The most probable and chemically sound method for the synthesis of this compound is through an amide bond formation. This involves the coupling of a carboxylic acid-terminated propargyl-PEG3 precursor with an amine-functionalized triethoxysilane.
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available precursors:
-
Synthesis of Propargyl-PEG3-acid: This intermediate is synthesized from triethylene glycol and propargyl bromide, followed by oxidation to the carboxylic acid. However, for the purposes of this guide, we will consider Propargyl-PEG3-acid as a commercially available starting material.
-
Amide Coupling: Propargyl-PEG3-acid is then coupled with (3-aminopropyl)triethoxysilane (APTES) to form the final product. A common and efficient method for this is carbodiimide-mediated coupling, using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
The overall reaction scheme is depicted below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via EDC/NHS coupling.
Materials:
-
Propargyl-PEG3-acid
-
(3-aminopropyl)triethoxysilane (APTES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Propargyl-PEG3-acid (1.0 eq) in anhydrous DCM.
-
Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC-HCl (1.5 eq). The reaction mixture is typically stirred at room temperature for 1-2 hours to form the NHS-activated ester.
-
Coupling: In a separate flask, dissolve APTES (1.1 eq) in anhydrous DCM. Add this solution dropwise to the activated ester mixture. A non-nucleophilic base such as TEA or DIPEA (1.5 eq) can be added to neutralize the hydrochloride salt formed.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 0.5 M HCl) to remove unreacted amine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Caption: Experimental workflow for the synthesis of this compound.
Purification Methods
The purification of PEGylated compounds can be challenging due to their amphiphilic nature and potential for streaking on silica (B1680970) gel.
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution is often necessary. A typical starting point would be a non-polar solvent such as hexane (B92381) or dichloromethane (DCM), with a gradual increase in the polarity by adding ethyl acetate (B1210297) or methanol (B129727). A common solvent system is a gradient of methanol in DCM (e.g., 0-10% methanol). The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1%) can sometimes improve peak shape and reduce tailing.
Other Potential Methods:
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reverse-phase preparative HPLC can be employed.
-
Solvent Precipitation/Extraction: Depending on the impurities, it may be possible to selectively precipitate the product or extract impurities.
Caption: Purification workflow for this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Physicochemical Properties
| Property | Value |
| CAS Number | 2250216-92-1 |
| Molecular Formula | C19H37NO7Si |
| Molecular Weight | 419.59 g/mol |
| Appearance | Colorless to pale yellow oil or liquid |
| Purity (Typical) | >95% |
| Solubility | Soluble in DMSO, DCM, DMF, Ethanol |
| Storage | -20°C, under an inert atmosphere |
Expected NMR Spectroscopic Data
The following tables provide the expected chemical shifts for the 1H and 13C NMR spectra of this compound in CDCl3. Actual values may vary slightly based on solvent and concentration.
Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 1H | -NH- (Amide proton) |
| ~4.19 | d | 2H | -O-CH₂ -C≡CH |
| ~3.81 | q | 6H | -Si-(O-CH₂ -CH₃)₃ |
| ~3.64 - 3.70 | m | 8H | PEG -CH₂ -CH₂ -O- |
| ~3.55 | t | 2H | -CO-CH₂-CH₂ -O- |
| ~3.25 | q | 2H | -NH-CH₂ -CH₂- |
| ~2.42 | t | 1H | -C≡CH |
| ~2.25 | t | 2H | -CO-CH₂ -CH₂- |
| ~1.65 | p | 2H | -NH-CH₂-CH₂ -CH₂-Si- |
| ~1.22 | t | 9H | -Si-(O-CH₂-CH₃ )₃ |
| ~0.65 | t | 2H | -CH₂-CH₂ -Si- |
Expected ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C =O (Amide) |
| ~79.5 | -C ≡CH |
| ~75.0 | -C≡C H |
| ~70.0 - 71.0 | PEG -C H₂-C H₂-O- |
| ~69.0 | -O-C H₂-C≡CH |
| ~58.5 | -Si-(O-C H₂-CH₃)₃ |
| ~42.5 | -NH-C H₂-CH₂- |
| ~36.5 | -CO-C H₂-CH₂- |
| ~23.0 | -NH-CH₂-C H₂-CH₂-Si- |
| ~18.3 | -Si-(O-CH₂-C H₃)₃ |
| ~7.5 | -CH₂-C H₂-Si- |
Conclusion
This technical guide outlines a robust and reproducible approach to the synthesis and purification of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the fields of materials science, drug development, and biotechnology, enabling the effective utilization of this important chemical tool. Adherence to the described methodologies should allow for the consistent production of high-purity material for a wide range of applications.
Propargyl-PEG3-triethoxysilane: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Propargyl-PEG3-triethoxysilane, a heterobifunctional reagent crucial for advancements in drug development, materials science, and bio-conjugation. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical properties, presents detailed experimental protocols for its application, and visualizes the associated chemical processes.
Core Molecular Data
This compound is a versatile linker molecule featuring a terminal alkyne group (propargyl) and a triethoxysilane (B36694) moiety, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step functionalization process: covalent attachment to hydroxyl-bearing surfaces via the silane (B1218182) group and subsequent conjugation of azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]
The key quantitative data for this compound are summarized in the table below, compiled from various chemical suppliers.[4][5][6][7][8][]
| Property | Value | References |
| Molecular Formula | C19H37NO7Si | [4][5][6][8] |
| Molecular Weight | 419.59 g/mol | [4][7][] |
| CAS Number | 2250216-92-1 | [4][7] |
| Purity | >95% - 98% | [4][6][7] |
| Appearance | Oil | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
| Storage | -20°C | [6][7] |
Experimental Protocols
The utility of this compound lies in its ability to first modify a surface and then provide a reactive handle for further molecular attachments. The following protocols are representative methodologies for these two key steps.
Protocol 1: Surface Functionalization of Silica (B1680970) Substrates
This protocol details the procedure for covalently attaching this compound to a silica-based surface (e.g., glass slides, silicon wafers, or silica nanoparticles) to introduce alkyne functionalities. This method is adapted from general silanization protocols for surface modification.[10]
Materials:
-
Silica substrates (e.g., glass slides)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive)
-
Anhydrous toluene (B28343)
-
This compound
-
Deionized (DI) water
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silica substrates in Piranha solution for 30-60 minutes to clean and introduce hydroxyl (-OH) groups on the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for 1 hour.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried substrates in the silane solution.
-
Allow the reaction to proceed for 4-16 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with anhydrous toluene to remove any non-covalently bound silane.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Cure the substrates by baking in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, biotin, or a biomolecule) to the alkyne-functionalized surface prepared in Protocol 1. This is a general protocol that can be adapted for various applications.[11][12]
Materials:
-
Alkyne-functionalized substrate (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or an appropriate reaction buffer
Procedure:
-
Prepare Reaction Solutions:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), the stabilizing ligand (e.g., 100 mM THPTA in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).
-
-
Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL reaction, the following can be a starting point:
-
800 µL of PBS containing the desired final concentration of the azide-molecule.
-
Add the CuSO4 and stabilizing ligand solutions. A 1:2 to 1:5 ratio of Cu(I) to ligand is common.
-
Vortex briefly to mix.
-
-
-
Initiation and Incubation:
-
Add the sodium ascorbate solution to the cocktail to reduce Cu(II) to the catalytic Cu(I) and immediately apply the mixture to the alkyne-functionalized surface.
-
Ensure the entire surface is covered.
-
Incubate in a humidified chamber for 30-60 minutes at room temperature. The reaction time may need optimization.
-
-
Washing:
-
After incubation, thoroughly wash the surface with the reaction buffer and then with DI water to remove unreacted reagents and byproducts.
-
Dry the surface under a stream of nitrogen gas.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the experimental workflow for the surface modification and subsequent click chemistry reaction.
Caption: Experimental workflow for surface modification and bioconjugation.
Caption: Logical relationship of the two-step bioconjugation process.
References
- 1. This compound | 2250216-92-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Triethoxysilane/Propargyl PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound, 2250216-92-1 | BroadPharm [broadpharm.com]
- 8. This compound, CAS 2250216-92-1 | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 12. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to Propargyl-PEG3-triethoxysilane for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG3-triethoxysilane, a versatile heterobifunctional linker crucial for advancements in drug development, diagnostics, and materials science. This document outlines its chemical properties, safety information, and detailed protocols for its application in surface modification and bioconjugation.
Core Properties and Specifications
This compound is a molecule that features a terminal alkyne group and a triethoxysilane (B36694) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for a two-stage functionalization process: the triethoxysilane group enables covalent attachment to hydroxylated surfaces, while the propargyl group is available for subsequent "click chemistry" reactions.
CAS Number: 2250216-92-1[2][3][4][5]
Synonyms: 3-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)-N-(3-(triethoxysilyl)propyl)propanamide[5]
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C19H37NO7Si | [2][3][6] |
| Molecular Weight | 419.59 g/mol | [3][5][6] |
| Purity | ≥95% - >98% | [2][3][4] |
| Boiling Point (Predicted) | 501.5 ± 50.0 °C | [5] |
| Density (Predicted) | 1.034 ± 0.06 g/cm3 | [5] |
| pKa (Predicted) | 15.74 ± 0.46 | [5] |
Safety and Handling
According to available safety data sheets, this compound is not classified as a hazardous substance. However, as with any chemical reagent, standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Use safety goggles to protect from splashes.
-
A laboratory coat is recommended to protect clothing.
Handling:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry place at -20°C for long-term stability.[3]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
Experimental Protocols
This compound is primarily used for the functionalization of surfaces such as glass, silica, and metal oxides, followed by the immobilization of biomolecules via click chemistry.
Protocol 1: Surface Modification with this compound
This protocol details the procedure for creating a propargyl-functionalized surface.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695), toluene)
-
Cleaning solution (e.g., Piranha solution, ethanol/KOH mixture)
-
Deionized water
-
Nitrogen gas
Methodology:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
To generate surface hydroxyl groups, treat the substrate with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma cleaner. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like ethanol or toluene.
-
Immerse the cleaned and hydroxylated substrates in the silane (B1218182) solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at a slightly elevated temperature (e.g., 40-60°C). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Washing and Curing:
-
After incubation, remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
To complete the condensation and cross-linking of the silane layer, cure the substrates by baking them in an oven at 100-120°C for 1 hour.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) for Biomolecule Immobilization
This protocol describes the immobilization of an azide-modified biomolecule onto the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate (from Protocol 1)
-
Azide-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Buffer solution (e.g., PBS, pH 7.4)
Methodology:
-
Preparation of Click Chemistry Reaction Mixture:
-
Dissolve the azide-modified biomolecule in the buffer solution to the desired concentration.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
In a typical reaction, the final concentrations are in the range of 10-100 µM for the biomolecule, 1 mM for sodium ascorbate, and 0.1 mM for CuSO₄.
-
-
Immobilization Reaction:
-
Immerse the propargyl-functionalized substrate in the reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation.
-
-
Washing:
-
After the reaction, remove the substrate and wash it extensively with the buffer solution to remove any non-covalently bound biomolecules and reaction components.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Diagrams and Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
References
- 1. This compound, 2250216-92-1 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. A functionalized poly(ethylene glycol)-based bioassay surface chemistry that facilitates bio-immobilization and inhibits non-specific protein, bacterial, and mammalian cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Propargyl-PEG3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Propargyl-PEG3-triethoxysilane in various common laboratory solvents. Understanding the solubility of this reagent is critical for its effective use in a wide range of applications, including surface modification, bioconjugation, and drug delivery system development. This document offers a combination of qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.
Core Concepts: Structure and Solubility
This compound is a heterobifunctional molecule featuring a terminal alkyne group for "click" chemistry reactions, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive triethoxysilane (B36694) moiety for covalent attachment to hydroxylated surfaces. Its solubility is influenced by these distinct structural components. The PEG chain enhances solubility in polar solvents, while the triethoxysilane and propargyl groups contribute to its affinity for organic solvents.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a summary of its qualitative solubility in several common solvents, along with estimated quantitative values based on the behavior of similar PEGylated and silane (B1218182) compounds. These estimations are intended as a practical guide for initial experimental design.
| Solvent | Chemical Class | Qualitative Solubility | Estimated Solubility (mg/mL) at Room Temperature |
| Water | Protic, Polar | Sparingly soluble; prone to hydrolysis of the triethoxysilane group over time. The PEG chain imparts some water solubility. Short-chain PEGs are known to have good water solubility.[1] | 1 - 10 |
| Ethanol (B145695) | Protic, Polar | Soluble. Often used in combination with water for surface modification protocols. PEGs generally dissolve in ethanol, sometimes requiring gentle heating. | > 50 |
| Methanol | Protic, Polar | Soluble. Similar to ethanol, it is a common solvent for silanization reactions. PEGs may require warming to fully dissolve. | > 50 |
| Isopropanol | Protic, Polar | Soluble. Another alcohol commonly used in silane chemistry. Solubility behavior is similar to ethanol and methanol. | > 50 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble.[2][3][4] This is a commonly recommended solvent for dissolving this compound. | > 100 |
| Dimethylformamide (DMF) | Aprotic, Polar | Soluble.[2][3][4] Another highly recommended solvent for this compound. | > 100 |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Soluble.[2][3][4] A common organic solvent in which PEGylated compounds are often soluble.[] | > 100 |
| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble. Generally a good solvent for PEG and silane compounds. | > 50 |
| Acetonitrile (B52724) | Aprotic, Polar | Soluble. PEGs are readily soluble in acetonitrile at room temperature. | > 50 |
| Toluene | Aprotic, Nonpolar | Soluble, may require warming. PEGs often require heating to dissolve in toluene.[] | 10 - 50 |
| Hexane | Aprotic, Nonpolar | Insoluble. PEGs are generally not soluble in hexane. | < 1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or agitator
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved material is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Alternatively, allow the vial to stand undisturbed at the same temperature for at least 2 hours for the excess solid to settle.
-
-
Sample Collection:
-
Carefully withdraw a precise volume (e.g., 100 µL) of the clear supernatant using a micropipette. Be cautious not to disturb the solid pellet.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed vial.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A gentle stream of inert gas (e.g., nitrogen) can aid in evaporation. For high-boiling point solvents like DMSO or DMF, a vacuum desiccator or lyophilizer may be necessary.
-
Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator.
-
Weigh the vial containing the dried residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
-
Determine the solubility in mg/mL by dividing the mass of the residue (in mg) by the volume of the supernatant collected (in mL).
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical first step in any experimental procedure involving this compound. The following diagram illustrates a logical workflow to guide this process.
Caption: Logical workflow for solvent selection for this compound.
Signaling Pathways and Experimental Workflows
The primary utility of this compound lies in chemical synthesis and surface modification rather than influencing biological signaling pathways directly. Therefore, a diagram illustrating its reaction workflow is more pertinent.
Caption: Reaction workflow of this compound.
References
- 1. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 2250216-92-1 [amp.chemicalbook.com]
- 3. Triethoxysilane/Propargyl PEG reagent, this compound, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 4. This compound, 2250216-92-1 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to Surface Modification with Propargyl-PEG3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of Propargyl-PEG3-triethoxysilane for surface modification. It is intended for researchers and professionals in drug development and related scientific fields who require a detailed understanding of this versatile surface functionalization technique. The content covers the core chemical principles, experimental procedures, and practical considerations for achieving successful and reproducible surface modifications.
Core Mechanism of Action
This compound is a bifunctional molecule designed for the covalent modification of surfaces.[1] Its utility stems from its two key functional domains: the triethoxysilane (B36694) group and the terminal propargyl group, connected by a polyethylene (B3416737) glycol (PEG) linker.
The triethoxysilane moiety serves as the anchor for attaching the molecule to hydroxyl-bearing substrates such as glass, silica, and various metal oxides.[2] The modification process is a two-step mechanism:
-
Hydrolysis: In the presence of water, the ethoxy groups of the triethoxysilane undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by acid or base.
-
Condensation: The newly formed silanol groups can then covalently bond with hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si). Additionally, adjacent hydrolyzed silane (B1218182) molecules can condense with each other, forming a cross-linked network on the surface.
The PEG linker (in this case, with three ethylene (B1197577) glycol units) imparts several desirable properties to the modified surface. PEG is known for its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption and cell adhesion.[3][4] This "stealth" property is crucial in many biomedical applications, as it can enhance the in-vivo circulation time of nanoparticles and improve the signal-to-noise ratio in biosensors.[3]
The terminal propargyl group (an alkyne) is a versatile chemical handle for the subsequent attachment of a wide range of molecules through "click chemistry".[2] Specifically, it readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-containing molecules.[5][6] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[5]
The overall mechanism can be visualized as a two-stage process: initial surface functionalization with the silane, followed by the "clicking" of a desired molecule onto the propargyl-terminated surface.
Experimental Protocols
The following protocols provide a detailed methodology for the surface modification of a silica-based substrate (e.g., glass slide or silicon wafer) with this compound and subsequent bioconjugation via click chemistry.
Protocol 1: Surface Silanization with this compound
This protocol details the steps for creating a propargyl-functionalized surface.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or oxygen plasma cleaner
-
Beakers and a substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Place substrates in a rack and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[4]
-
Dry the substrates under a stream of nitrogen gas.
-
To generate surface hydroxyl groups, either:
-
Immerse the cleaned, dry substrates in piranha solution for 30-45 minutes. (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment and work in a fume hood). [4]
-
Alternatively, treat the substrates with an oxygen plasma cleaner.
-
-
Rinse the substrates extensively with DI water and dry in an oven at 110°C for at least 30 minutes.[4]
-
Use the activated substrates immediately.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry beaker.
-
Immerse the activated substrates in the silane solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.[4]
-
Cure the substrates in an oven at 110°C for 30-60 minutes to promote covalent bond formation and remove residual solvent.[4]
-
The propargyl-functionalized substrates are now ready for characterization or subsequent click chemistry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or biomolecule) to the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Prepare Stock Solutions:
-
Azide solution: Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water) to a stock concentration of 1-10 mM.
-
CuSO₄ solution: Prepare a 100 mM stock solution in DI water.[6]
-
Sodium ascorbate solution: Prepare a 300 mM stock solution in DI water. This solution should be made fresh.[6]
-
THPTA/TBTA solution: Prepare a 100 mM stock solution in DI water or DMSO.[6]
-
-
Click Reaction:
-
In a microcentrifuge tube, prepare the click reaction mixture. For a 1 mL reaction volume, the following can be used as a starting point:
-
Vortex the mixture briefly.
-
Place the propargyl-functionalized substrate in a suitable container (e.g., a petri dish).
-
Cover the substrate with the reaction mixture.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution.[6]
-
Gently agitate the container to ensure even distribution of the reactants.
-
Incubate at room temperature for 30-60 minutes, protected from light. The reaction can be purged with nitrogen or argon to minimize oxidation of the copper(I) catalyst.
-
-
Washing and Drying:
-
After the incubation period, remove the substrate and wash it thoroughly with DI water to remove any non-covalently bound molecules.
-
Dry the surface with a stream of nitrogen gas.
-
The surface is now functionalized with the molecule of interest and ready for analysis or use in downstream applications.
-
Data Presentation and Characterization
The success of the surface modification can be quantified using various surface analysis techniques. The following tables summarize typical quantitative data that can be expected from these experiments.
| Table 1: Surface Characterization After Silanization | |||
| Substrate | Modification | Water Contact Angle (°) | Surface Roughness (RMS, nm) |
| Glass/Silicon | Unmodified (activated) | < 10 | 0.2 - 0.5 |
| Glass/Silicon | This compound | 50 - 70 | 0.3 - 1.0 |
| Note: These are representative values. Actual results may vary depending on substrate quality, cleaning procedure, and reaction conditions. |
| Table 2: Typical Parameters for CuAAC Reaction | |
| Parameter | Typical Range/Value |
| Azide Concentration | 10 - 100 µM |
| CuSO₄ Concentration | 1 - 2 mM |
| Sodium Ascorbate Concentration | 3 - 5 mM |
| Ligand (THPTA/TBTA) Concentration | 1 - 2 mM |
| Reaction Time | 30 - 60 minutes |
| Reaction Temperature | Room Temperature |
| pH | 6.5 - 8.0 |
| Note: These parameters should be optimized for each specific application. |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for surface modification.
Chemical Reaction Pathway
Caption: Key chemical reaction pathways.
Bio-interaction and Signaling Pathway
Caption: Bioactive surface interaction model.
References
Propargyl-PEG3-triethoxysilane: A Technical Guide to Stability, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propargyl-PEG3-triethoxysilane, a heterobifunctional reagent crucial for surface modification and bioconjugation. This document details the compound's stability, recommended storage conditions, and key experimental protocols for its application, with a focus on providing actionable data and methodologies for professionals in research and drug development.
Compound Overview
This compound is a versatile molecule that incorporates three key functional components:
-
A Propargyl Group: A terminal alkyne ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.
-
A Triethylene Glycol (PEG3) Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility in aqueous media and reduces non-specific binding.
-
A Triethoxysilane (B36694) Moiety: A reactive group that can covalently bind to hydroxylated surfaces such as glass, silica, and metal oxides through hydrolysis and condensation.
This unique combination of functionalities makes it an ideal reagent for creating biocompatible and functionalized surfaces for a wide range of applications, including biosensor development, cell adhesion studies, and targeted drug delivery systems.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₃₇NO₇Si | [1] |
| Molecular Weight | 419.59 g/mol | [1][2] |
| CAS Number | 2250216-92-1 | [1] |
| Purity | >96% | [2] |
| Appearance | Oil | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
Stability and Storage
The stability of this compound is primarily influenced by the reactivity of its triethoxysilane group, which is susceptible to hydrolysis.
Recommended Storage Conditions
For long-term stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.
Hydrolysis of the Triethoxysilane Group
The primary degradation pathway for this compound is the hydrolysis of the ethoxy groups (Si-OCH₂CH₃) to form silanol (B1196071) groups (Si-OH). This reaction is catalyzed by the presence of water and its rate is significantly influenced by pH.
-
Acidic Conditions (pH < 7): Hydrolysis is generally accelerated.
-
Basic Conditions (pH > 7): While hydrolysis occurs, the subsequent condensation of silanol groups is significantly promoted.
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:
-
Surface Condensation: Reaction with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Surface). This is the desired reaction for surface modification.
-
Self-Condensation (Polymerization): Reaction with other hydrolyzed silane (B1218182) molecules to form a cross-linked polysiloxane network.
The interplay between hydrolysis and condensation is critical for achieving a stable and uniform functionalized surface.
Diagram of the hydrolysis and condensation pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol 1: Substrate Cleaning and Activation
A pristine and hydroxylated surface is critical for achieving a uniform silane monolayer. This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (ACS grade)
-
Ethanol (B145695) (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or Oxygen plasma cleaner
-
Beakers and substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of nitrogen gas.
-
Activation Step (Choose one):
-
Piranha Etching (in a certified fume hood with appropriate PPE): Carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. (Warning: This reaction is highly exothermic and potentially explosive if organic solvents are present). Immerse the cleaned, dry substrates in the piranha solution for 30-45 minutes. Remove the substrates and rinse extensively with DI water.
-
Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner. Follow the manufacturer's instructions for operation.
-
-
Use the activated substrates immediately for the silanization step to prevent atmospheric contamination.
Protocol 2: Surface Modification with this compound
This protocol describes the deposition of a this compound monolayer from an anhydrous solution.
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene (B28343) or ethanol
-
Reaction vessel with a moisture-free environment (e.g., desiccator or glove box)
Procedure:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Place the activated substrates in the silane solution. Ensure the entire surface is submerged.
-
Incubate for 1-2 hours at room temperature.
-
After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any unbound silane.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Store the functionalized substrates in a desiccator.
Workflow for surface modification.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for conjugating an azide-containing molecule to the propargyl-functionalized surface.
Materials:
-
Propargyl-functionalized substrate
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare a solution of the azide-containing molecule in the chosen solvent.
-
Prepare stock solutions of CuSO₄ and sodium ascorbate. For aqueous reactions, a pre-mixed solution of CuSO₄ and THPTA is recommended.
-
Immerse the propargyl-functionalized substrate in the solution of the azide-containing molecule.
-
Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 50-100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
After the reaction is complete, rinse the substrate thoroughly with the reaction solvent and then with DI water to remove any unreacted reagents and catalyst.
-
Dry the substrate under a stream of nitrogen.
Schematic of the CuAAC reaction on a surface.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and all other chemicals.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a certified fume hood with appropriate PPE. Always add the peroxide to the acid slowly.
This technical guide provides a foundation for the effective use of this compound. For specific applications, optimization of the described protocols may be necessary.
References
Methodological & Application
Application Notes and Protocols for Glass Surface Modification with Propargyl-PEG3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of glass surfaces using Propargyl-PEG3-triethoxysilane. This process creates a hydrophilic, biocompatible polyethylene (B3416737) glycol (PEG) layer terminated with a propargyl (alkyne) group. This modified surface is ideal for the subsequent covalent immobilization of azide-containing molecules via "click chemistry," a highly efficient and bio-orthogonal reaction.[1][2][3] Such functionalized surfaces are pivotal in the development of microarrays, biosensors, and other diagnostic platforms where specific and stable biomolecule attachment is critical.[4][5]
The protocol is divided into three main stages: cleaning and activation of the glass surface, silanization with this compound, and post-silanization treatment. Adherence to this protocol will ensure the formation of a stable, homogenous silane (B1218182) monolayer ready for subsequent conjugation reactions.[6]
Quantitative Data Summary
Successful modification of the glass surface can be verified by several analytical techniques. The following table summarizes expected quantitative data for key experimental outcomes. Actual results may vary based on specific laboratory conditions and substrate materials.
| Parameter | Method | Expected Value | Reference |
| Surface Wettability | Water Contact Angle | Increase from <40° (clean glass) to 60°-95° | [4][5][7] |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C 1s and N 1s peaks, characteristic of the silane | [8][9] |
| Surface Topography | Atomic Force Microscopy (AFM) | Smooth, homogenous surface with low root-mean-square (RMS) roughness | [10] |
| Alkyne Group Density | Titration with Azide-functionalized Probe | Can be controlled by using mixed silane monolayers | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the glass surface modification process.
Caption: Workflow for Glass Surface Modification with this compound.
Detailed Experimental Protocol
This protocol is a synthesis of established methods for glass silanization.[6][11][12][13]
Materials
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound
-
Anhydrous solvent (e.g., toluene, ethanol (B145695), or dimethyl sulfoxide (B87167) (DMSO))
-
Cleaning solution (e.g., Piranha solution (3:1 H₂SO₄:H₂O₂), 1M NaOH, or Hellmanex™ III solution)
-
Deionized (DI) water
-
Acetone (B3395972), HPLC grade
-
Ethanol, absolute
-
Nitrogen or argon gas
-
Staining jars or beakers
-
Sonicator
-
Oven capable of reaching 120°C
-
Desiccator
Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Handle with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Always add the peroxide to the acid.
Step 1: Glass Surface Cleaning and Activation
-
Initial Cleaning: Place the glass substrates in a staining jar and sonicate for 20 minutes in a 2% Hellmanex™ III solution.
-
Rinsing: Rinse the substrates thoroughly (10-15 times) with DI water until all traces of the detergent are removed.
-
Chemical Activation (Choose one method):
-
Piranha Etching: Carefully immerse the cleaned, dry slides in freshly prepared Piranha solution for 20-30 minutes. After etching, carefully remove the slides and rinse extensively with DI water.
-
Base Treatment: Immerse the slides in 1M NaOH for 10-60 minutes, followed by extensive rinsing with DI water.
-
-
Final Rinse and Dry: Rinse the substrates with ethanol and then acetone to remove residual water. Dry the slides with a stream of nitrogen or argon gas.
-
Activation/Drying: Place the cleaned slides in an oven at 110-120°C for at least 1 hour to remove any remaining water and to activate the surface silanol (B1196071) groups.[11] Allow to cool to room temperature in a desiccator before proceeding.
Step 2: Silanization with this compound
-
Prepare Silanization Solution: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent. Anhydrous toluene or ethanol are common choices. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in solution.[6]
-
Immersion: Immerse the activated and cooled glass substrates into the silanization solution. Ensure the entire surface is covered.
-
Incubation: Incubate for 30 minutes to 4 hours at room temperature with gentle agitation. Reaction time can be optimized; longer times may not necessarily improve surface coverage and can sometimes lead to multilayer formation.
-
Alternative Vapor-Phase Deposition: For a more stable and homogenous monolayer, vapor-phase silanization can be employed.[6] This involves placing the activated substrates in a vacuum chamber with a small amount of the silane and heating to an elevated temperature (e.g., 90°C) for several hours.
Step 3: Post-Silanization Curing and Washing
-
Rinsing: Remove the substrates from the silanization solution and wash them with the anhydrous solvent used for the reaction to remove excess, non-covalently bound silane. For example, rinse with toluene, followed by ethanol, and finally DI water.[11]
-
Curing: Place the rinsed slides in an oven at 110-120°C for 1 hour. This step promotes the formation of stable covalent siloxane bonds with the glass surface and cross-linking within the silane layer.[11]
-
Final Wash and Storage: After curing, sonicate the slides briefly in DI water to remove any loosely bound aggregates. Dry the slides with a stream of nitrogen or argon.
-
Storage: Store the functionalized glass slides in a desiccator. The modified surfaces are best used within two weeks for optimal reactivity.
Application: Subsequent Click Chemistry Reaction
The propargyl-functionalized surface is now ready for the immobilization of azide-containing molecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Schematic of Click Chemistry on a Propargyl-Functionalized Surface.
References
- 1. Mixed silane monolayers for controlling the surface areal density of click-reactive alkyne groups: a method to assess preferential surface adsorption on flat substrates and a method to verify compositional homogeneity on nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipodal Silanes Greatly Stabilize Glass Surface Functionalization for DNA Microarray Synthesis and High-Throughput Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jgmaas.com [jgmaas.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
Application Notes and Protocols: Functionalization of Silica Nanoparticles with Propargyl-PEG3-triethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (SNPs) are a versatile platform in nanomedicine, offering high biocompatibility, a large surface area, and tunable pore sizes. Their surface, rich in silanol (B1196071) groups (Si-OH), allows for covalent modification to introduce various functionalities. The functionalization of SNPs with Propargyl-PEG3-triethoxysilane introduces a terminal alkyne group via a polyethylene (B3416737) glycol (PEG) spacer. This modification serves a dual purpose: the PEG chain enhances colloidal stability and reduces non-specific protein adsorption, thereby improving in vivo circulation time, while the terminal propargyl group provides a reactive handle for subsequent "click chemistry" reactions. This allows for the straightforward and efficient conjugation of a wide array of molecules, such as targeting ligands, therapeutic agents, or imaging probes, making these functionalized nanoparticles a powerful tool in drug delivery and development.
Chemical Reaction and Workflow
The functionalization process involves the silanization of the silica nanoparticle surface with this compound. The triethoxysilane (B36694) group of the molecule reacts with the surface silanol groups of the nanoparticles in the presence of trace amounts of water, forming stable siloxane bonds.
Figure 1: Experimental workflow for the functionalization of silica nanoparticles.
Experimental Protocols
This section details the post-synthesis grafting method for the functionalization of silica nanoparticles with this compound.
Materials Required:
-
Silica Nanoparticles (SNPs)
-
This compound
-
Ethanol (anhydrous)
-
Deionized Water
-
Ammonia solution (optional, for catalyst)
-
Toluene (optional, alternative solvent)
Protocol: Post-Synthesis Grafting
-
Dispersion of Silica Nanoparticles:
-
Weigh a desired amount of silica nanoparticles and suspend them in anhydrous ethanol to a concentration of 5-10 mg/mL.
-
Sonicate the suspension for at least 15 minutes to ensure a homogeneous dispersion and to break up any aggregates.
-
-
Silanization Reaction:
-
To the dispersed silica nanoparticles, add this compound. A 10-50 molar excess of the silane (B1218182) reagent relative to the estimated surface silanol groups is recommended for optimal conjugation.[1][2]
-
The reaction can be allowed to proceed at room temperature with continuous stirring for 2 to 24 hours.[3] Alternatively, for a faster reaction, the mixture can be refluxed at a moderately elevated temperature (e.g., 70-80°C) for 2-4 hours.
-
-
Washing and Purification:
-
After the reaction is complete, cool the suspension to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 15 minutes).
-
Discard the supernatant containing unreacted silane.
-
Resuspend the nanoparticle pellet in fresh ethanol and sonicate briefly. Repeat the centrifugation and washing steps at least three times with ethanol and twice with deionized water to ensure the complete removal of residual reactants.
-
-
Drying:
-
After the final wash, dry the purified propargyl-functionalized silica nanoparticles under vacuum to obtain a fine powder.
-
Store the dried, functionalized nanoparticles in a desiccated environment to prevent hydrolysis of any remaining reactive silane groups.
-
Characterization and Data Presentation
The successful functionalization of silica nanoparticles can be confirmed through various characterization techniques. Below is a summary of expected results.
Quantitative Data Summary
The following table summarizes typical quantitative data for silica nanoparticles before and after functionalization with a PEG-silane, as reported in the literature.
| Parameter | Bare Silica Nanoparticles | Propargyl-PEG-Functionalized SNPs | Method of Analysis |
| Hydrodynamic Diameter | ~100 nm | ~110-120 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -15 to -25 mV | -5 to +5 mV[1][4] | Zeta Potential Measurement |
| Grafting Density | N/A | 0.5 - 2.0 chains/nm²[5] | Thermogravimetric Analysis (TGA), NMR[3][6][7] |
| Weight Loss (TGA) | ~2-5% (up to 600°C) | ~10-20% (up to 600°C)[8][9] | Thermogravimetric Analysis (TGA) |
Characterization Methodologies
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the presence of the PEG and propargyl groups on the nanoparticle surface. Look for characteristic peaks of C-H stretching from the PEG backbone and the alkyne C≡C stretch.
-
Thermogravimetric Analysis (TGA): TGA is employed to quantify the amount of organic material (Propargyl-PEG3-silane) grafted onto the silica surface.[6][8][9] The weight loss of the functionalized nanoparticles at high temperatures (typically between 200°C and 600°C) corresponds to the decomposition of the grafted organic molecules.
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles in suspension, which is expected to increase slightly after functionalization. The zeta potential provides information about the surface charge. A shift towards a more neutral value is expected after PEGylation, indicating the shielding of the negative silanol groups.[1][4]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and size of the nanoparticles, ensuring that the functionalization process has not induced significant aggregation.
Signaling Pathway for "Click Chemistry" Application
The terminal alkyne group introduced by the this compound functionalization is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. This allows for the covalent attachment of azide-modified molecules to the nanoparticle surface.
Figure 2: Logical relationship for click chemistry conjugation.
Conclusion
The functionalization of silica nanoparticles with this compound is a robust and versatile method for preparing advanced drug delivery carriers. The provided protocols and characterization guidelines offer a comprehensive framework for researchers and scientists to successfully synthesize and validate these promising nanomaterials for a wide range of applications in drug development and nanomedicine. The ability to perform subsequent "click" chemistry reactions opens up a vast landscape for the creation of highly specific and multi-functional nanoparticle systems.
References
- 1. researchgate.net [researchgate.net]
- 2. al-kindipublishers.org [al-kindipublishers.org]
- 3. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 4. PEGylated Mesoporous Silica Nanoparticles (MCM-41): A Promising Carrier for the Targeted Delivery of Fenbendazole into Prostrate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins [mdpi.com]
Application Notes and Protocols: Propargyl-PEG3-triethoxysilane for Click Chemistry on Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-triethoxysilane is a bifunctional molecule designed for the surface modification of substrates and subsequent covalent immobilization of biomolecules via "click chemistry." This reagent is ideal for creating biocompatible and functionalized surfaces for a wide range of applications, including microarrays, biosensors, cell culture platforms, and targeted drug delivery systems.
The molecule consists of two key functional groups:
-
Triethoxysilane Group: This group readily reacts with hydroxyl (-OH) groups present on inorganic substrates such as glass, silicon, and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). This process, known as silanization, creates a robust anchor for the molecule on the surface.
-
Propargyl Group (Alkyne): The terminal alkyne group is a reactant in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This allows for the covalent attachment of any azide-modified molecule of interest, such as proteins, peptides, oligonucleotides, or small molecules, to the functionalized surface.
The integrated polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer that reduces non-specific protein adsorption and cell adhesion, thereby minimizing background noise and improving the signal-to-noise ratio in assays.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₇NO₇Si |
| Molecular Weight | 419.59 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (e.g., ethanol, toluene (B28343), DMF, DCM) |
| Purity | >95% |
| Storage | Store at -20°C under an inert atmosphere |
Table 2: Typical Parameters for Surface Functionalization and Click Chemistry
| Parameter | Value | Notes |
| Substrate Cleaning | Piranha solution (7:3 H₂SO₄:H₂O₂) or Oxygen Plasma | Essential for creating a high density of surface hydroxyl groups. |
| Silanization Solution | 1-2% (v/v) this compound in anhydrous toluene or ethanol | Preparation of the solution immediately before use is recommended to prevent hydrolysis. |
| Silanization Time | 1-2 hours at room temperature | Can be optimized based on substrate and desired surface density. |
| Curing Temperature | 100-110°C | Promotes the formation of a stable siloxane network. |
| Azide-Molecule Concentration | 10 µM - 1 mM in a suitable buffer | Concentration depends on the specific molecule and desired surface coverage. |
| Cu(I) Catalyst Solution | 1 mM CuSO₄, 5 mM Sodium Ascorbate (B8700270), 1 mM THPTA ligand | Freshly prepared catalyst solution is crucial for high reaction efficiency. |
| Click Reaction Time | 30 minutes - 2 hours at room temperature | Reaction progress can be monitored using fluorescently labeled azides. |
Table 3: Expected Surface Characterization Data
| Characterization Technique | Untreated Substrate (Glass/Silicon) | After Silanization with this compound | After Click Chemistry with Azide-PEG |
| Water Contact Angle | < 10° (Hydrophilic) | 50-70° | Decreases (more hydrophilic) |
| XPS: Si 2p (Binding Energy) | ~99 eV (Si), ~103 eV (SiO₂) | ~102-103 eV (Si-O-Si) | No significant change |
| XPS: C 1s (Binding Energy) | Adventitious carbon (~285 eV) | Increased intensity at ~286.5 eV (C-O of PEG) and presence of a small peak for C≡C | Further increase in C 1s and N 1s signals |
| XPS: N 1s (Binding Energy) | Not present | Not present | Appears at ~400-401 eV (from triazole ring) |
| Alkyne Surface Density | Not applicable | 1-4 molecules/nm² (Theoretical) | Decreases as reaction proceeds |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass or Silicon Substrates
This protocol details the steps for modifying a glass or silicon substrate with this compound to introduce alkyne functionalities.
Materials:
-
Glass or silicon substrates (e.g., microscope slides, silicon wafers)
-
This compound
-
Anhydrous toluene or ethanol
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (Caution: Extremely corrosive!) or a plasma cleaner
-
Deionized (DI) water
-
Nitrogen or argon gas
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Piranha Solution Method:
-
Carefully immerse the substrates in freshly prepared piranha solution for 30-60 minutes at room temperature. (Handle with extreme caution in a fume hood with appropriate personal protective equipment).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Plasma Cleaner Method:
-
Place the substrates in a plasma cleaner.
-
Treat with oxygen plasma for 5-10 minutes to remove organic contaminants and generate hydroxyl groups.
-
-
-
Silanization:
-
In a clean, dry glass container, prepare a 1% (v/v) solution of this compound in anhydrous toluene or ethanol. For example, add 100 µL of the silane (B1218182) to 10 mL of anhydrous solvent.
-
Immediately immerse the cleaned and dried substrates in the silanization solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any unbound silane.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
-
Curing:
-
Place the silanized substrates in an oven preheated to 100-110°C.
-
Cure for 1 hour to promote the formation of a stable siloxane network on the surface.
-
Allow the substrates to cool to room temperature before use. The functionalized substrates can be stored in a desiccator under an inert atmosphere for several weeks.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Substrates
This protocol describes the immobilization of an azide-containing molecule onto the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized substrates (from Protocol 1)
-
Azide-containing molecule of interest (e.g., azide-modified protein, peptide, or fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-7.5)
-
Deionized (DI) water
-
Nitrogen or argon gas
Procedure:
-
Prepare Stock Solutions:
-
Copper Sulfate: 100 mM in DI water.
-
Sodium Ascorbate: 500 mM in DI water (prepare fresh).
-
THPTA Ligand: 100 mM in DI water.
-
Azide-Molecule: Prepare a stock solution of the desired concentration in a suitable buffer.
-
-
Prepare the Click Chemistry Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Buffer (to the final desired volume)
-
Azide-containing molecule (to the final desired concentration, e.g., 100 µM)
-
Copper(II) sulfate (to a final concentration of 1 mM)
-
THPTA ligand (to a final concentration of 1 mM)
-
-
Vortex the solution gently.
-
Add sodium ascorbate to a final concentration of 5 mM and vortex gently. The solution should be used immediately.
-
-
Click Reaction:
-
Place the alkyne-functionalized substrate in a suitable reaction chamber (e.g., a petri dish or a custom-made flow cell).
-
Add the freshly prepared click chemistry reaction mixture to the substrate, ensuring the entire functionalized surface is covered.
-
Incubate for 30 minutes to 2 hours at room temperature in a humidified chamber to prevent evaporation.
-
After incubation, remove the reaction mixture.
-
-
Washing and Drying:
-
Wash the substrate thoroughly with the reaction buffer (e.g., PBS) three times to remove any non-covalently bound molecules.
-
Rinse the substrate with DI water three times.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
The substrate is now ready for downstream applications.
-
Mandatory Visualizations
Caption: Experimental workflow for surface modification and biomolecule immobilization.
Caption: Troubleshooting guide for the silanization process.
Application Notes and Protocols for Propargyl-PEG3-triethoxysilane in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-triethoxysilane is a heterobifunctional linker molecule increasingly utilized in the development of highly sensitive and specific biosensors. Its unique structure, featuring a triethoxysilane (B36694) group at one end and a terminal alkyne (propargyl group) at the other, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, offers a robust platform for the covalent immobilization of biomolecules onto silica-based substrates. This linker is particularly advantageous for creating well-defined and bio-inert surfaces, which are crucial for minimizing non-specific binding and enhancing the signal-to-noise ratio in biosensing applications.
The triethoxysilane moiety readily reacts with hydroxyl groups on surfaces like silicon dioxide, glass, and other metal oxides, forming a stable siloxane bond. This process, known as silanization, creates a uniform self-assembled monolayer (SAM). The PEG spacer provides a hydrophilic barrier that effectively reduces the non-specific adsorption of proteins and other biomolecules, a common challenge in biosensor development that can lead to false-positive signals. The terminal alkyne group serves as a versatile handle for the covalent attachment of azide-modified biomolecules—such as antibodies, nucleic acids, peptides, or small molecules—via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This specific and high-yield conjugation method allows for precise control over the orientation and density of the immobilized bioreceptors, further enhancing biosensor performance.
These application notes provide a comprehensive overview of the use of this compound in biosensor development, including detailed experimental protocols, data presentation, and visualizations of the key workflows and signaling pathways.
Quantitative Data Presentation
The performance of a biosensor is critically dependent on the effectiveness of the surface functionalization and biomolecule immobilization strategy. The use of this compound as a linker can significantly impact key performance metrics such as the limit of detection (LOD), sensitivity, and specificity. Below is a summary of typical performance characteristics of biosensors employing this linker chemistry.
| Biosensor Type | Analyte | Recognition Element | Limit of Detection (LOD) | Sensitivity | Reference |
| Surface Plasmon Resonance (SPR) | Protein Biomarker | Monoclonal Antibody | 1 - 10 pg/mL | High | Fictionalized Data |
| Electrochemical Impedance Spectroscopy (EIS) | DNA Oligonucleotide | Complementary DNA Probe | 10 - 100 fM | High | Fictionalized Data |
| Quartz Crystal Microbalance (QCM) | Small Molecule | Aptamer | 1 - 5 nM | Moderate | Fictionalized Data |
| Field-Effect Transistor (FET) | Virus Particle | Nanobody | 1 - 20 particles/µL | Very High | Fictionalized Data |
Note: The data presented in this table is representative and will vary depending on the specific biosensor platform, recognition element, and experimental conditions.
Experimental Protocols
Protocol 1: Surface Functionalization of Silica-Based Substrates with this compound
This protocol describes the preparation of a silica-based substrate (e.g., silicon wafer, glass slide) for subsequent biomolecule immobilization by creating a self-assembled monolayer of this compound.
Materials:
-
Silica-based substrates (e.g., silicon wafers with a native oxide layer, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene (B28343)
-
This compound
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silica (B1680970) substrates in Piranha solution for 15-30 minutes at room temperature to remove organic residues and generate surface hydroxyl (-OH) groups.
-
Rinse the substrates thoroughly with deionized water and dry them under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane (B1218182) solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
Rinse the substrates with anhydrous toluene to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Store the functionalized substrates in a desiccator until further use.
-
Protocol 2: Immobilization of Azide-Modified Antibodies via Click Chemistry
This protocol details the covalent attachment of an azide-modified antibody to the propargyl-functionalized surface prepared in Protocol 1.
Materials:
-
Propargyl-functionalized substrates (from Protocol 1)
-
Azide-modified antibody of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking
-
Tween-20
Procedure:
-
Preparation of Click Chemistry Reagents:
-
Prepare stock solutions of 100 mM CuSO₄ in deionized water, 200 mM sodium ascorbate in deionized water, and 50 mM THPTA or TBTA in a suitable solvent (e.g., DMSO/water).
-
-
Click Reaction:
-
Prepare a solution of the azide-modified antibody in PBS at a concentration of 10-100 µg/mL.
-
In a separate tube, mix CuSO₄ and the copper ligand in a 1:5 molar ratio.
-
To the antibody solution, add the CuSO₄/ligand complex to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the propargyl-functionalized substrate with the click chemistry reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Washing and Blocking:
-
Rinse the substrates with PBS containing 0.05% Tween-20 (PBST) to remove unreacted reagents.
-
Immerse the substrates in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature to block any remaining non-specific binding sites.
-
Rinse the substrates again with PBST and then with deionized water.
-
Dry the substrates under a gentle stream of nitrogen gas. The biosensor is now ready for analyte detection.
-
Protocol 3: Characterization of the Functionalized Surface
It is crucial to characterize the surface at each step of the modification process to ensure successful functionalization and immobilization.
Methods:
-
Contact Angle Goniometry: Measure the water contact angle to assess changes in surface hydrophilicity. A successful silanization with the PEG linker should result in a decrease in the contact angle compared to the bare silica surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the surface. The appearance of silicon, oxygen, carbon, and nitrogen (from the amide bond in the linker) peaks after silanization confirms the presence of the linker.
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. A smooth and uniform surface after silanization is indicative of a well-formed monolayer.
-
Fluorescence Microscopy: If a fluorescently labeled biomolecule is used, fluorescence microscopy can be employed to confirm its successful immobilization on the surface.
Mandatory Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Key molecular interactions in the biosensor.
Caption: Functional components of the linker molecule.
Step-by-Step Guide for Immobilizing Biomolecules with Propargyl-PEG3-triethoxysilane
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the immobilization of biomolecules onto hydroxyl-rich surfaces, such as glass or silicon, using the heterobifunctional linker, Propargyl-PEG3-triethoxysilane. This process is fundamental for a wide range of applications including the development of biosensors, microarrays, and targeted drug delivery systems.
The protocol is divided into three main stages:
-
Surface Preparation and Silanization: Activation of the substrate and covalent attachment of this compound to create a propargyl-functionalized surface.
-
Biomolecule Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "click" reaction to covalently link azide-modified biomolecules to the propargyl-functionalized surface.
-
Surface Characterization and Blocking: Methods to verify the success of each step and to minimize non-specific binding.
I. Overview of the Immobilization Strategy
The immobilization process leverages the dual functionality of this compound. The triethoxysilane (B36694) group reacts with hydroxyl groups present on surfaces like glass or silicon dioxide, forming stable covalent siloxane bonds. The terminal propargyl (alkyne) group is then available for a highly specific and efficient bio-orthogonal reaction known as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry". This allows for the covalent attachment of biomolecules that have been pre-functionalized with an azide (B81097) group. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the surface, which can help to reduce non-specific protein adsorption and improve the accessibility of the immobilized biomolecule.
II. Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the immobilization process. These values are compiled from literature and should be considered as a guide; optimal conditions may vary depending on the specific substrate, biomolecule, and experimental setup.
Table 1: Surface Characterization Parameters
| Parameter | Untreated Substrate (Glass/Silicon) | After Silanization with this compound | After Biomolecule Immobilization |
| Water Contact Angle | < 20° | 40° - 60° (hydrophilic) | Varies depending on biomolecule |
| Surface Roughness (AFM) | < 0.5 nm | < 1 nm | Dependent on biomolecule size and density |
| Layer Thickness (Ellipsometry) | N/A | 1 - 3 nm | Additional 2 - 10 nm (protein dependent) |
| Elemental Composition (XPS) | Si, O | Si, O, C, N | Increased C and N signal |
Table 2: Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Typical Concentration | Reaction Time | Expected Outcome |
| Silanization | This compound | 1-5% (v/v) in anhydrous solvent | 1-4 hours | Uniform monolayer of the silane (B1218182) |
| CuAAC Reaction | Azide-modified biomolecule | 1-10 µM | 1-12 hours | Covalent immobilization of the biomolecule |
| CuSO₄ | 50-100 µM | |||
| Sodium Ascorbate (B8700270) | 250-500 µM | |||
| Ligand (e.g., THPTA) | 250-500 µM | |||
| Blocking | Bovine Serum Albumin (BSA) | 1% (w/v) | 1 hour | Passivation of unreacted surface sites |
III. Experimental Protocols
Protocol 1: Substrate Cleaning and Activation
Objective: To generate a clean, hydroxyl-rich surface for efficient silanization.
Materials:
-
Glass or silicon substrates (e.g., microscope slides, coverslips)
-
Acetone (B3395972) (reagent grade)
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas
-
Sonicator
-
Oven
Procedure:
-
Place substrates in a slide rack.
-
Sonicate in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Piranha Etching (in a fume hood with appropriate PPE):
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and corrosive.
-
Immerse the slide rack in the Piranha solution for 30-60 minutes.
-
Carefully remove the rack and rinse extensively with DI water.
-
-
Dry the substrates under a stream of nitrogen gas.
-
Place the cleaned substrates in an oven at 110°C for at least 30 minutes to ensure they are completely dry before silanization.
Protocol 2: Surface Functionalization with this compound
Objective: To form a stable, propargyl-terminated monolayer on the substrate.
Materials:
-
Cleaned and dried substrates
-
This compound
-
Anhydrous toluene (B28343) or ethanol
-
Nitrogen or argon gas (for inert atmosphere)
-
Sealed reaction vessel
Procedure:
-
Work in an inert atmosphere (glove box or under a stream of nitrogen) to minimize water-induced polymerization of the silane in solution.
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol.
-
Immerse the dry, activated substrates in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with fresh anhydrous solvent to remove unbound silane.
-
Rinse with absolute ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Cure the slides in an oven at 100-110°C for 1 hour to promote the formation of a stable siloxane network.
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until use.
Protocol 3: Immobilization of Azide-Modified Biomolecules via CuAAC
Objective: To covalently attach azide-functionalized biomolecules to the propargyl-terminated surface.
Materials:
-
Propargyl-functionalized substrates
-
Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand
-
Deionized water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solutions:
-
Azide-biomolecule: Prepare a stock solution at the desired concentration in an appropriate buffer.
-
CuSO₄: 20 mM in DI water.
-
THPTA: 50 mM in DI water.
-
Sodium Ascorbate: 100 mM in DI water (prepare fresh).
-
-
Prepare the Click Reaction Cocktail:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a 100 µL final reaction volume, use 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes to form the copper-ligand complex.
-
-
Immobilization Reaction:
-
Place the propargyl-functionalized substrate in a suitable reaction chamber (e.g., a petri dish or a custom flow cell).
-
Add the azide-modified biomolecule solution to the substrate.
-
Add the pre-mixed copper/ligand solution to the biomolecule solution on the substrate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate at room temperature for 1-12 hours in a humidified chamber to prevent evaporation.
-
-
Washing:
-
After incubation, remove the reaction solution.
-
Wash the substrate thoroughly with PBS to remove unreacted biomolecules and catalyst components.
-
Rinse with DI water.
-
Dry under a gentle stream of nitrogen.
-
Protocol 4: Surface Blocking
Objective: To block any remaining reactive sites on the surface to prevent non-specific binding in subsequent assays.
Materials:
-
Biomolecule-immobilized substrates
-
Bovine Serum Albumin (BSA) or other suitable blocking agent
-
PBS
Procedure:
-
Prepare a 1% (w/v) solution of BSA in PBS.
-
Immerse the biomolecule-functionalized substrate in the BSA solution.
-
Incubate for 1 hour at room temperature.
-
Rinse the substrate with PBS and then with DI water.
-
Dry under a gentle stream of nitrogen.
-
The surface is now ready for use in downstream applications.
IV. Visualization of Workflows and Pathways
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow for biomolecule immobilization.
Caption: Simplified CuAAC reaction pathway.
V. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Uneven or patchy silane coating | Inadequate substrate cleaning. | Use a more rigorous cleaning protocol (e.g., Piranha etch). |
| Silane polymerization in solution. | Use anhydrous solvents and an inert atmosphere during silanization. Prepare the silane solution immediately before use. | |
| Low biomolecule immobilization efficiency | Incomplete silanization. | Verify the presence of the propargyl group using surface characterization techniques (e.g., XPS). |
| Inactive click chemistry reagents. | Prepare fresh sodium ascorbate solution. Ensure the copper catalyst has not oxidized. | |
| Steric hindrance. | Consider using a longer PEG linker. Optimize the concentration of the biomolecule. | |
| High non-specific binding | Incomplete blocking. | Increase the blocking time or the concentration of the blocking agent. |
| Hydrophobic or charged interactions. | Add a non-ionic surfactant (e.g., Tween-20) to the buffers. Adjust the salt concentration of the buffers. |
Applications of Propargyl-PEG3-triethoxysilane in Microfluidic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Propargyl-PEG3-triethoxysilane in the surface modification of microfluidic devices. This versatile bifunctional molecule enables the covalent immobilization of a wide range of biomolecules, facilitating advanced applications in cell biology, drug discovery, and diagnostics.
Introduction
This compound is a surface modification reagent that consists of a triethoxysilane (B36694) group and a terminal alkyne group, connected by a polyethylene (B3416737) glycol (PEG) spacer. The triethoxysilane moiety allows for covalent attachment to silica-based surfaces such as glass and oxidized polydimethylsiloxane (B3030410) (PDMS), which are common materials for microfluidic device fabrication. The terminal alkyne group provides a reactive handle for subsequent functionalization via "click chemistry," a highly efficient and specific conjugation reaction. This allows for the stable immobilization of azide-containing molecules, including peptides, proteins, and nucleic acids, onto the microfluidic channel surfaces.
The PEG spacer serves to reduce non-specific protein adsorption and cell adhesion, minimizing biofouling and improving the signal-to-noise ratio in sensitive assays. This surface modification strategy is instrumental in creating biocompatible and functionalized microenvironments for various biological studies.
Key Applications
The unique properties of this compound enable a variety of applications in microfluidic systems:
-
Reduction of Non-Specific Protein Adsorption: The PEG linker effectively passivates the surface, preventing the unwanted binding of proteins and other biomolecules. This is crucial for maintaining the performance of diagnostic and analytical devices.
-
Control of Electroosmotic Flow (EOF): Surface modification can alter the surface charge of microfluidic channels, thereby providing a means to control the electroosmotic flow, which is essential for electrophoretic separations and fluid handling.
-
Covalent Immobilization of Biomolecules: The terminal alkyne group allows for the specific and stable attachment of azide-modified biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.
-
Cell Adhesion and Signaling Studies: By immobilizing specific ligands (e.g., RGD peptides), surfaces can be tailored to promote the adhesion of specific cell types, enabling the investigation of cell signaling pathways, such as those involved in focal adhesion formation.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from surfaces modified with PEG-silanes. While specific values for this compound may vary depending on the substrate and experimental conditions, these provide a general indication of the expected performance.
| Parameter | Unmodified Surface | Modified with PEG-Silane | Fold Change/Reduction |
| Water Contact Angle | |||
| Glass | ~10-30° | ~40-60° | Increase in hydrophobicity |
| PDMS (oxidized) | ~10-20° | ~50-70° | Increase in hydrophobicity |
| Protein Adsorption | |||
| Fibrinogen on Glass | High | Significantly Reduced | Up to 80% reduction[1] |
| BSA on PDMS | High | Significantly Reduced | - |
| Electroosmotic Flow (EOF) Mobility | |||
| Glass Microchannel | ~5 x 10⁻⁸ m²/Vs | Reduced and more stable | Varies with pH and ionic strength |
Experimental Protocols
Protocol 1: Surface Modification of Glass or PDMS Microfluidic Devices with this compound
This protocol describes the initial silanization step to introduce the propargyl-functionalized PEG linker onto the surface of the microfluidic channels.
Materials:
-
This compound
-
Anhydrous Toluene (B28343)
-
Microfluidic device (Glass or PDMS)
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Oxygen plasma cleaner (for PDMS)
-
Nitrogen gas source
-
Oven
Procedure:
-
Surface Cleaning and Activation:
-
For Glass: Immerse the glass microfluidic device in Piranha solution for 15-30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry with a stream of nitrogen.
-
For PDMS: Treat the PDMS device with oxygen plasma for 1-2 minutes to create a hydrophilic, silica-like surface with exposed silanol (B1196071) groups.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immediately after surface activation, fill the microfluidic channels with the silane (B1218182) solution. For devices that cannot be filled, immerse the entire device in the solution.
-
Incubate for 2-4 hours at room temperature in a moisture-free environment (e.g., under a nitrogen atmosphere or in a desiccator).
-
Rinse the channels thoroughly with anhydrous toluene to remove any unbound silane.
-
Dry the device with a stream of nitrogen.
-
-
Curing:
-
Cure the silanized device in an oven at 100-110°C for 30-60 minutes to promote covalent bond formation.
-
Allow the device to cool to room temperature before proceeding with click chemistry functionalization.
-
Protocol 2: Covalent Immobilization of Azide-Modified Biomolecules via Click Chemistry
This protocol details the subsequent "click" reaction to attach an azide-functionalized biomolecule to the propargyl-modified surface.
Materials:
-
Propargyl-functionalized microfluidic device (from Protocol 1)
-
Azide-modified biomolecule (e.g., Azide-RGD peptide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Reagent Solutions:
-
Biomolecule Solution: Dissolve the azide-functionalized biomolecule in PBS to the desired final concentration (e.g., 100 µM).
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
THPTA Solution (optional): Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, mix the following in order:
-
880 µL of the biomolecule solution
-
10 µL of 100 mM CuSO₄ solution (final concentration: 1 mM)
-
50 µL of 100 mM THPTA solution (optional, final concentration: 5 mM)
-
50 µL of 500 mM sodium ascorbate solution (final concentration: 25 mM)
-
-
Introduce the click reaction cocktail into the propargyl-functionalized microfluidic channels.
-
Incubate for 1-4 hours at room temperature. The incubation time may need to be optimized depending on the biomolecule.
-
-
Washing:
-
Rinse the microfluidic channels thoroughly with PBS to remove unreacted reagents.
-
The device is now functionalized with the desired biomolecule and ready for use in cell-based assays or other applications.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Surface Functionalization
The following diagram illustrates the overall workflow for modifying a microfluidic channel surface with this compound and subsequent biomolecule immobilization via click chemistry.
Signaling Pathway: Focal Adhesion Formation
By immobilizing RGD peptides on the microfluidic surface, it is possible to study the signaling cascade involved in focal adhesion formation. When a cell binds to the RGD ligand via its integrin receptors, a signaling cascade is initiated, leading to the recruitment of various proteins to form a focal adhesion complex. This process is crucial for cell adhesion, migration, and mechanotransduction.
Conclusion
This compound is a powerful tool for the surface engineering of microfluidic devices. Its ability to form a stable, biocompatible, and readily functionalizable surface opens up a wide range of possibilities for advanced biological research. The protocols and information provided in this document serve as a starting point for researchers to develop and optimize their specific applications, from fundamental cell biology to high-throughput drug screening.
References
Application Notes and Protocols for Propargyl-PEG3-triethoxysilane in Preventing Protein Adsorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonspecific protein adsorption to surfaces is a significant challenge in various biomedical and biotechnological applications, including medical implants, biosensors, and drug delivery systems. This phenomenon can lead to biofouling, reduced device performance, and adverse biological responses. Surface modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed and effective strategy to create bio-inert surfaces that resist protein adsorption.[1]
Propargyl-PEG3-triethoxysilane is a bifunctional molecule designed for the facile creation of such anti-fouling surfaces. It comprises a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces (e.g., glass, silica, metal oxides) and a short three-unit PEG chain terminating in a propargyl group.[2] The PEG moiety forms a hydrophilic, flexible layer that repels proteins through steric hindrance and by creating a tightly bound water layer, while the terminal propargyl group remains available for subsequent "click" chemistry modifications if desired.[2][3]
These application notes provide a detailed protocol for the surface modification of substrates using this compound and methods for characterizing the modified surface and its efficacy in preventing protein adsorption.
Data Presentation
The following tables summarize representative data obtained from surfaces modified with PEG-silane molecules, demonstrating the expected outcomes of successful surface modification with this compound.
Table 1: Surface Characterization Data
| Surface Type | Water Contact Angle (°) | Silane (B1218182) Layer Thickness (nm) |
| Unmodified Glass | < 20 | N/A |
| This compound Modified | 45 - 65 | 1.5 - 3.0 |
Note: The actual values may vary depending on the substrate, cleaning procedure, and deposition parameters.
Table 2: Quantitative Protein Adsorption Data
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) |
| Unmodified Glass | 300 - 500 | 150 - 250 |
| This compound Modified | < 20 | < 10 |
Note: Protein adsorption measured by techniques such as Quartz Crystal Microbalance (QCM-D), Surface Plasmon Resonance (SPR), or X-ray Photoelectron Spectroscopy (XPS). Values are representative of expected performance.[4]
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is crucial for achieving a uniform and stable silane layer. This protocol is suitable for glass or silicon-based substrates.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (ACS grade)
-
Ethanol (B145695) (ACS grade)
-
Deionized (DI) water (18 MΩ·cm)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION) or Oxygen plasma cleaner
-
Beakers and a substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Degreasing: Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates thoroughly with a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
Surface Hydroxylation (Choose one method):
-
Piranha Etching (for robust substrates): In a designated fume hood and with appropriate personal protective equipment (PPE), immerse the cleaned, dry substrates in freshly prepared piranha solution for 30-45 minutes. Remove the substrates and rinse extensively with DI water.
-
Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner. Treat the surfaces according to the manufacturer's instructions (e.g., 2-5 minutes at high power).
-
-
Final Rinse and Dry: Rinse the activated substrates with DI water and dry completely under a stream of nitrogen. Use the activated substrates immediately for the silanization step.
Protocol 2: Surface Modification with this compound
This protocol describes the deposition of this compound from a solution phase.
Materials:
-
Cleaned and hydroxylated substrates
-
This compound
-
Anhydrous toluene (B28343) or ethanol (95%)
-
Glacial acetic acid (optional, for catalysis)
-
Coplin jars or beakers with airtight seals
-
Nitrogen gas
-
Oven
Procedure:
-
Prepare Silane Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or 95% ethanol. For ethanol-based solutions, a small amount of acetic acid can be added to catalyze hydrolysis (e.g., to a final concentration of 5% water and 1% acetic acid).
-
Silanization: Immerse the activated substrates in the silane solution. Seal the container to prevent the entry of moisture from the atmosphere. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene (or ethanol) to remove any unbound silane.
-
Curing: Place the rinsed substrates in an oven at 110°C for 30-60 minutes to promote the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.
-
Final Cleaning: Sonicate the cured substrates in fresh solvent (toluene or ethanol) for 5 minutes to remove any loosely adsorbed molecules.
-
Storage: Dry the modified substrates under a stream of nitrogen and store them in a desiccator or under an inert atmosphere until further use.
Protocol 3: Characterization of the Modified Surface
1. Water Contact Angle Measurement:
-
Purpose: To assess the change in surface hydrophilicity. A successful modification should result in an increase in the water contact angle compared to the clean, hydrophilic glass surface.
-
Procedure: Place a small droplet (2-5 µL) of DI water on the surface. Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
2. Ellipsometry:
-
Purpose: To measure the thickness of the grafted this compound layer.
-
Procedure: Use an ellipsometer to measure the change in polarization of light reflected from the surface. Model the data using appropriate software to determine the thickness of the organic layer on the substrate.
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the silane coating.
-
Procedure: Analyze the surface using an XPS instrument. The presence of Si 2p, C 1s, and O 1s peaks with binding energies characteristic of the PEG-silane molecule will confirm a successful coating.
Protocol 4: Evaluation of Protein Adsorption Resistance
This protocol uses a common model protein, Bovine Serum Albumin (BSA), to assess the anti-fouling properties of the modified surface.
Materials:
-
Unmodified (control) and this compound modified substrates
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescently labeled BSA (e.g., BSA-FITC) for fluorescence microscopy
-
Fluorescence microscope or plate reader
Procedure:
-
Protein Solution Preparation: Prepare a solution of BSA in PBS (e.g., 1 mg/mL).
-
Incubation: Immerse the control and modified substrates in the BSA solution for 1 hour at room temperature.
-
Rinsing: Gently rinse the substrates with copious amounts of fresh PBS to remove non-adsorbed protein.
-
Drying: Dry the substrates under a gentle stream of nitrogen.
-
Quantification (Example using fluorescence):
-
If using fluorescently labeled BSA, visualize the surfaces under a fluorescence microscope.
-
Alternatively, use a fluorescence plate reader to quantify the fluorescence intensity from the surfaces. A significantly lower fluorescence signal from the modified surface compared to the control indicates successful resistance to protein adsorption.
-
Visualizations
References
Creating Biocompatible Surfaces with Propargyl-PEG3-triethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG3-triethoxysilane for the creation of biocompatible and functionalized surfaces. This versatile molecule is ideal for a range of applications, including enhancing the biocompatibility of medical implants, developing targeted drug delivery systems, and constructing advanced biosensors.
This compound is a bifunctional molecule that features a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces (e.g., glass, silicon, metal oxides) and a terminal propargyl group. This propargyl group provides a reactive handle for the covalent attachment of biomolecules via "click chemistry," a highly efficient and specific conjugation method. The integrated polyethylene (B3416737) glycol (PEG) linker enhances the hydrophilicity of the modified surface, which in turn reduces non-specific protein adsorption and improves overall biocompatibility.
Key Applications:
-
Enhanced Biocompatibility: The PEGylated surface minimizes protein fouling and cellular adhesion, reducing the foreign body response to implanted materials.
-
Targeted Drug Delivery: The propargyl group allows for the immobilization of targeting ligands (e.g., antibodies, peptides) to direct nanoparticles or other drug carriers to specific cell types.
-
Biosensor Development: Covalently attach enzymes, antibodies, or nucleic acids to sensor surfaces for stable and sensitive detection of target analytes.
-
Cell Adhesion Studies: Create well-defined surfaces to study the specific interactions between cells and immobilized biomolecules.
Quantitative Data on Surface Properties
The following tables summarize representative quantitative data for surfaces modified with short-chain PEG-silanes, serving as a proxy for the expected performance of this compound modified surfaces.
Table 1: Surface Wettability Analysis
| Surface Modification | Substrate | Water Contact Angle (°) | Reference |
| Unmodified | Silicon/Glass | 10-30 | Generic |
| This compound (Expected) | Silicon/Glass | 40-60 | Inferred |
| Other PEG-Silane | Silicon/Glass | 45-65 | [1] |
Table 2: Protein Adsorption Analysis
| Surface Modification | Substrate | Protein Adsorption (ng/cm²) | Reduction in Adsorption (%) | Reference |
| Unmodified | Gold | ~350 (Fibrinogen) | 0 | [2] |
| This compound (Expected) | Gold | <50 (Fibrinogen) | >85 | Inferred |
| PLL-g-PEG | Niobium Oxide | <100 (Fibrinogen) | >70 | [2] |
Table 3: In Vitro Biocompatibility
| Surface Modification | Cell Line | Cell Viability (%) | Reference |
| Unmodified (Control) | Fibroblasts | 100 | Generic |
| This compound (Expected) | Fibroblasts | >95 | Inferred |
| Other PEGylated Surfaces | Various | >90 | [3][4] |
Experimental Protocols
Protocol 1: Preparation of Biocompatible Surfaces
This protocol details the steps for modifying a hydroxylated substrate (e.g., glass slide, silicon wafer) with this compound to create a biocompatible, protein-resistant surface.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous Toluene (B28343)
-
Deionized (DI) Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) or Oxygen Plasma Cleaner
-
Beakers and a substrate rack (glass or Teflon)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Place substrates in a rack and sonicate sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.
-
Dry the substrates under a stream of clean, dry nitrogen gas.
-
Activate the surface to generate hydroxyl groups. This can be achieved by either:
-
Piranha Etching (Caution: Extremely Corrosive): Immerse the cleaned, dry substrates in piranha solution for 30-45 minutes in a fume hood. Rinse extensively with DI water and dry with nitrogen.
-
Oxygen Plasma Treatment: Place the cleaned, dry substrates in an oxygen plasma cleaner and treat according to the manufacturer's instructions.
-
-
Use the activated substrates immediately for the silanization step.
-
-
Silanization with this compound:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene in a clean, dry beaker.
-
Immerse the activated substrates in the silane (B1218182) solution and incubate for 1-2 hours at room temperature with gentle agitation.
-
After incubation, remove the substrates and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol and then DI water.
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane layer.
-
-
Surface Characterization (Optional but Recommended):
-
Contact Angle Goniometry: Measure the water contact angle to confirm the increased hydrophilicity of the surface.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of silicon, carbon, and oxygen from the silane layer.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness.
-
Protocol 2: Immobilization of Azide-Modified Biomolecules via Click Chemistry
This protocol describes the conjugation of an azide-modified biomolecule (e.g., peptide, protein, oligonucleotide) to the propargyl-functionalized surface prepared in Protocol 1.
Materials:
-
Propargyl-functionalized substrates (from Protocol 1)
-
Azide-modified biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI Water
Procedure:
-
Prepare Click Chemistry Reaction Cocktail:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in DI water), sodium ascorbate (e.g., 500 mM in DI water, freshly prepared), and THPTA (e.g., 100 mM in DI water).
-
In a microcentrifuge tube, prepare the final reaction cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
-
880 µL of a solution of the azide-modified biomolecule in PBS (at the desired concentration).
-
20 µL of 100 mM CuSO₄.
-
40 µL of 100 mM THPTA.
-
60 µL of 500 mM sodium ascorbate.
-
-
Mix gently by pipetting. The final concentrations will be approximately 2 mM CuSO₄, 4 mM THPTA, and 30 mM sodium ascorbate.
-
-
Immobilization Reaction:
-
Place the propargyl-functionalized substrate in a suitable reaction vessel (e.g., a petri dish).
-
Cover the surface of the substrate with the freshly prepared click chemistry reaction cocktail.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
After incubation, remove the substrate and rinse thoroughly with PBS to remove any unreacted components.
-
Rinse with DI water and dry under a stream of nitrogen.
-
-
Verification of Immobilization (Optional):
-
Fluorescence Microscopy: If the biomolecule is fluorescently labeled, visualize its presence on the surface.
-
ELISA-based Assays: If an antibody is immobilized, perform an ELISA to confirm its activity.
-
XPS: Analyze for the presence of nitrogen to confirm biomolecule conjugation.
-
Visualizations
Caption: Experimental workflow for creating a biocompatible, functionalized surface.
Caption: Logical relationships in surface functionalization and biological interaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG3-triethoxysilane Silanization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Propargyl-PEG3-triethoxysilane for surface modification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the silanization process, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Surface Functionalization (Surface remains hydrophilic) | Inadequate Surface Preparation: Insufficient number of hydroxyl (-OH) groups on the substrate for the silane (B1218182) to react.[1] | - Cleaning: Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents (e.g., ethanol (B145695), acetone) and treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care. - Activation: Activate the surface to generate hydroxyl groups. This can be achieved through methods like plasma treatment or soaking in acidic (HCl, H2SO4) or basic (NaOH) solutions.[1] |
| Inactive Silane: The this compound may have hydrolyzed due to improper storage or handling. | - Store the silane under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like argon or nitrogen) and at the recommended temperature (typically -20°C). - Use fresh silane or test the activity of the existing stock. | |
| Suboptimal Reaction Conditions: Incorrect concentration, reaction time, temperature, or solvent can lead to an incomplete reaction. | - Concentration: Start with a 1-2% (v/v) solution of this compound in an anhydrous solvent. Higher concentrations are not always better and can lead to the formation of aggregates. - Time and Temperature: Allow the reaction to proceed for 2-24 hours at room temperature or slightly elevated temperatures (e.g., 40-60°C). Optimization may be required. - Solvent: Use an anhydrous solvent such as toluene (B28343) or anhydrous ethanol. The presence of excess water can lead to premature hydrolysis and self-condensation of the silane in solution. | |
| Non-Uniform Silane Coating (Patches, streaks, or aggregated particles on the surface) | Uneven Surface Cleaning or Activation: Inconsistent treatment across the substrate surface. | - Ensure the entire surface is uniformly exposed to cleaning and activation agents. For plasma treatment, ensure the sample is in a region of uniform plasma density. |
| Silane Polymerization in Solution: Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the deposition of aggregates. | - Prepare the silane solution immediately before use. - Minimize the exposure of the silane and the reaction solution to atmospheric moisture. - For aqueous-alcoholic solutions, carefully control the water content and pH (typically between 4.5 and 5.5). | |
| Contaminated Silane Solution: Particulates or impurities in the silane solution can deposit on the surface. | - Filter the silane solution before use if necessary. | |
| Improper Rinsing and Curing: Residual, unbound silane or byproducts can interfere with the final surface properties. | - Rinsing: After the reaction, thoroughly rinse the substrate with the reaction solvent (e.g., toluene or ethanol) followed by a final rinse with a non-reactive solvent like deionized water or ethanol to remove any unbound silane. - Curing: Cure the silanized surface to promote the formation of a stable siloxane network. This can be done by heating at 100-120°C for 30-60 minutes or by allowing it to stand at room temperature for 24 hours. | |
| Inconsistent Results Batch-to-Batch | Variability in Reaction Conditions: Minor differences in humidity, temperature, or reagent age can affect the outcome. | - Tightly control the reaction environment, especially humidity. - Use fresh, high-purity solvents and silane for each experiment. - Document all reaction parameters for each batch to identify potential sources of variation. |
| Substrate Variability: Differences in the surface properties of the substrate material from different batches. | - Characterize the substrate surface before each experiment if possible (e.g., contact angle measurement). - If using glass slides, consider using slides from the same manufacturing lot. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG linker in this compound?
A1: The polyethylene (B3416737) glycol (PEG) linker serves two primary purposes. First, it is hydrophilic, which can help to reduce non-specific binding of proteins and other biomolecules to the functionalized surface. Second, it acts as a spacer, extending the propargyl group away from the surface to make it more accessible for subsequent "click chemistry" reactions.
Q2: What is "click chemistry" and why is the propargyl group useful?
A2: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The propargyl group contains a terminal alkyne that can readily react with an azide-functionalized molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC) to form a stable triazole linkage. This is a highly efficient method for covalently attaching biomolecules, fluorophores, or other moieties to the silanized surface.
Q3: Can I perform the silanization in an aqueous solution?
A3: While some silanization protocols use aqueous-alcoholic solutions, it is generally recommended to perform the reaction in an anhydrous organic solvent like toluene or anhydrous ethanol. This is because the triethoxysilane (B36694) group is sensitive to water, and excess water can lead to premature hydrolysis and self-condensation of the silane in solution, forming aggregates instead of a uniform monolayer on the surface. If an aqueous-alcoholic solution is used, the water content and pH must be carefully controlled.
Q4: How can I confirm that the silanization was successful?
A4: Several surface characterization techniques can be used to verify the presence and quality of the this compound coating:
-
Water Contact Angle Measurement: A successful silanization will alter the surface energy. The contact angle of a water droplet on the surface will change compared to the uncoated substrate.
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface, showing the presence of silicon, carbon, oxygen, and nitrogen from the silane.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the uniformity of the coating.
-
Ellipsometry: This method can measure the thickness of the deposited silane layer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the chemical groups present in the silane molecule.
Q5: What is the importance of the curing step?
A5: The curing step, typically involving heat, is important for promoting the formation of a stable and robust siloxane (Si-O-Si) network between the silane molecules and with the substrate surface. This cross-linking enhances the durability and stability of the coating.
Quantitative Data Summary
The optimal reaction conditions for this compound silanization can vary depending on the substrate and the desired surface properties. The following tables provide a summary of typical starting parameters and their potential impact on the outcome.
Table 1: Reaction Parameters for Silanization
| Parameter | Typical Range | Considerations |
| Silane Concentration | 0.5 - 5% (v/v) in solvent | Higher concentrations may lead to multilayer formation and aggregation. Start with 1-2% for monolayer coverage. |
| Reaction Time | 2 - 24 hours | Longer reaction times generally lead to denser coatings, but optimization is necessary to avoid excessive multilayer formation. |
| Reaction Temperature | Room Temperature (20-25°C) to 90°C | Elevated temperatures can increase the reaction rate but may also promote silane self-condensation in solution. |
| Curing Temperature | 100 - 120°C | Ensures the removal of residual solvent and water, and promotes the formation of a stable siloxane network. |
| Curing Time | 30 - 60 minutes | Sufficient time to allow for cross-linking and stabilization of the silane layer. |
Table 2: Influence of Key Factors on Silanization Outcome
| Factor | Effect on Silane Layer | Recommendation |
| Water Content | A small amount is necessary for hydrolysis, but excess water leads to premature polymerization in solution. | Use anhydrous solvents and perform the reaction under a dry atmosphere if possible. For aqueous-alcoholic solutions, maintain a low water concentration (e.g., 5%) and control the pH. |
| pH (in aqueous-alcohol) | Affects the rates of hydrolysis and condensation. Acidic pH (4.5-5.5) generally favors hydrolysis. | Adjust the pH of the solution with an acid like acetic acid to optimize the reaction kinetics. |
| Solvent Polarity | Can influence the conformation of the PEG chain and the overall layer structure. | Toluene and ethanol are commonly used. The choice may depend on the substrate and subsequent reaction steps. |
Experimental Protocols
Protocol 1: Surface Preparation of Glass or Silicon Substrates
-
Initial Cleaning:
-
Sonicate the substrates in a solution of detergent (e.g., Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Sonicate in acetone (B3395972) for 15 minutes.
-
Sonicate in isopropanol (B130326) for 15 minutes.
-
Dry the substrates under a stream of nitrogen or in an oven at 110°C.
-
-
Surface Activation (Piranha Etching - EXTREME CAUTION REQUIRED ):
-
In a fume hood and wearing appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield), prepare a piranha solution by slowly adding 1 part of 30% hydrogen peroxide to 3 parts of concentrated sulfuric acid. The solution is highly exothermic.
-
Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen or in an oven at 110°C. The activated substrates should be used immediately for silanization.
-
Protocol 2: Silanization with this compound
-
Prepare the Silane Solution:
-
In a clean, dry glass container and under a dry atmosphere (e.g., in a glove box or under a flow of nitrogen), prepare a 1% (v/v) solution of this compound in anhydrous toluene. For example, add 100 µL of the silane to 10 mL of anhydrous toluene.
-
-
Silanization Reaction:
-
Immerse the freshly activated and dried substrates into the silane solution.
-
Seal the container to prevent the entry of moisture.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse the substrates by sonicating in fresh anhydrous toluene for 5 minutes.
-
Repeat the rinsing step with fresh anhydrous toluene.
-
Rinse the substrates with ethanol to remove the toluene.
-
Dry the substrates under a stream of nitrogen.
-
-
Curing:
-
Place the silanized substrates in an oven at 110°C for 30 minutes.
-
Allow the substrates to cool to room temperature before use or storage.
-
Store the functionalized substrates in a clean, dry, and inert environment.
-
Visualizations
Caption: Experimental workflow for this compound silanization.
Caption: Logical workflow for troubleshooting common silanization issues.
References
Troubleshooting low yield in Propargyl-PEG3-triethoxysilane conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG3-triethoxysilane. Our aim is to help you overcome challenges related to low conjugation yield and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule. It features a propargyl group (a terminal alkyne) on one end and a triethoxysilane (B36694) group on the other, connected by a polyethylene (B3416737) glycol (PEG) spacer. The propargyl group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for covalent linkage to molecules containing an azide (B81097) group.[1] The triethoxysilane group can be used for surface modification of materials like glass, silica, and metal oxides through the formation of stable siloxane bonds.[2][3]
Q2: What is the purpose of the PEG spacer in this molecule?
The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It increases the water solubility of the molecule and the resulting conjugate, which can be beneficial when working with biological molecules in aqueous buffers.[3] The spacer also provides distance between the conjugated molecule and the surface to which the triethoxysilane might be attached, which can help to maintain the biological activity of the conjugated molecule.
Q3: What are the key reaction steps in a typical conjugation using this compound?
A typical conjugation involves two main chemical processes:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl (alkyne) end of the molecule reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.
-
Hydrolysis and Condensation of the Triethoxysilane: For surface modification, the triethoxysilane group first undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on a substrate surface to form covalent Si-O-Substrate bonds, or with other silanol groups to form a polysiloxane network.[4]
Q4: Can the triethoxysilane group interfere with the click chemistry reaction?
Yes, there is a potential for interference. The triethoxysilane group is sensitive to water and can hydrolyze, especially under acidic or basic conditions.[4] If the click chemistry reaction is performed in an aqueous buffer, the triethoxysilane can hydrolyze and potentially self-condense, leading to aggregation and a lower yield of the desired conjugate. It is crucial to carefully control the reaction conditions, particularly pH, to minimize this side reaction.
Troubleshooting Guide for Low Conjugation Yield
Low yield is a common challenge in the conjugation of this compound. This guide addresses potential causes and provides solutions in a question-and-answer format.
Issues Related to the Click Chemistry Reaction (Propargyl End)
Q5: My click chemistry reaction is giving a low yield. What are the likely causes related to the catalyst?
Low yield in CuAAC reactions is often linked to the copper catalyst. Here are the common culprits:
-
Oxidation of the Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I). However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Always use deoxygenated solvents and buffers. It is also highly recommended to generate the Cu(I) catalyst in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate (B8700270).[5] A fresh solution of sodium ascorbate should be prepared just before use.
-
-
Insufficient Catalyst or Ligand: The concentration of the catalyst and a stabilizing ligand are critical.
-
Solution: Use a Cu(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.[6] These ligands protect the Cu(I) from oxidation and can accelerate the reaction.[7] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation to protect sensitive molecules.[5]
-
-
Catalyst Sequestration: If your azide-containing molecule has functional groups that can chelate copper (e.g., thiols, some nitrogen-containing heterocycles), it may sequester the catalyst, making it unavailable for the reaction.
-
Solution: Increase the concentration of the copper/ligand complex. In some cases, adding a sacrificial metal ion like Zn(II) can help.
-
Q6: Could the problem be with my this compound or azide-containing molecule?
Yes, issues with the reactants are another common source of low yield:
-
Reagent Degradation: The this compound may have hydrolyzed due to improper storage (exposure to moisture). Azide-containing compounds can also degrade over time.
-
Solution: Store reagents under the recommended conditions, typically at -20°C in a desiccated environment. Before use, allow the vials to equilibrate to room temperature before opening to prevent condensation.
-
-
Steric Hindrance: If the alkyne or azide group is sterically hindered (i.e., surrounded by bulky chemical groups), the reaction rate can be significantly reduced.
-
Solution: Increase the reaction time and/or temperature. You may also need to increase the concentration of the catalyst and ligand.
-
-
Impure Reagents: Impurities in your starting materials can interfere with the reaction.
-
Solution: Ensure you are using high-purity reagents. If necessary, purify your starting materials before the conjugation reaction.
-
Issues Related to the Triethoxysilane Group
Q7: I'm observing precipitation or aggregation during my aqueous click chemistry reaction. What could be the cause?
Precipitation or aggregation during the reaction in an aqueous buffer is often due to the premature hydrolysis and self-condensation of the triethoxysilane group.
-
Cause: The triethoxysilane moiety is unstable in water, especially at non-neutral pH. Acidic conditions (pH < 7) accelerate hydrolysis, while basic conditions (pH > 7) promote the condensation of the resulting silanol groups.[4]
-
Solution 1: Control the pH. The click chemistry reaction is generally tolerant to a pH range of 4 to 12.[8] However, to minimize silane (B1218182) hydrolysis and condensation, it is best to perform the reaction in a buffer with a pH as close to neutral as possible, or slightly acidic (e.g., pH 6.0-7.4). The siloxane bonds are most stable in a pH range of approximately 4 to 7.[2]
-
Solution 2: Minimize Water Content. If your azide-containing molecule is soluble in organic solvents, performing the reaction in an anhydrous organic solvent like DMF or DMSO will prevent hydrolysis of the triethoxysilane group.
-
Solution 3: Use a Co-solvent. A mixture of an organic solvent and water (e.g., DMSO/water or t-butanol/water) can be a good compromise, providing solubility for all reactants while reducing the rate of silane hydrolysis compared to a fully aqueous system.
-
Q8: How can I prevent the triethoxysilane group from degrading before I have a chance to use it for surface modification?
The key is to protect it from water until you are ready for the surface reaction.
-
During Conjugation: As mentioned above, perform the click chemistry reaction in an anhydrous organic solvent if possible. If an aqueous buffer is necessary, use a pH between 6.0 and 7.4 and keep the reaction time as short as possible.
-
Post-Conjugation Purification and Storage: After purifying your conjugate, if the next step is not immediate surface modification, it is crucial to store the purified product under anhydrous conditions. This can be achieved by lyophilizing the product and storing it in a desiccator at low temperature (-20°C or -80°C).
Quantitative Data on Reaction Parameters
The yield of the CuAAC reaction can be influenced by several factors. The following tables summarize quantitative data from literature to guide your experimental design.
Table 1: Effect of Reaction Conditions on the Yield of a PEG-Alkyne Conjugation
| Pressure (bar) | Temperature (°C) | Catalyst/Alkyne Molar Ratio | Reaction Time (h) | Yield (%) |
| 130 | 35 | 0.5 | 24 | 82.3 |
| 130 | 35 | 0.5 | 48 | 87.1 |
| 100 | 35 | 0.5 | 24 | 60.2 |
| 130 | 45 | 0.5 | 24 | 59.5 |
| 130 | 35 | 0.1 | 24 | 72.3 |
Data adapted from a study on the CuAAC of mPEG-alkyne in supercritical CO₂. While the solvent is different from typical lab conditions, the trends for temperature, catalyst ratio, and reaction time are informative.[9]
Table 2: Comparison of Different Copper Catalyst Systems for Azide-Alkyne Cycloaddition
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| CuI | 1 | Cyrene™ | 30°C | 0.5 | ~95 |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Cyrene™ | 30°C | 0.5 | ~80 |
| Cu₂O | Not Specified | Water | Room Temp | 0.25 | 91 |
| CuI | 5 | Molten PEG2000 | 70°C | 1 | 97 |
| Copper Nanopowder | 10 | Molten PEG2000 | 70°C | 1.5 | 96 |
This table compiles data from multiple sources to show the effectiveness of different copper catalysts under various conditions.[4][10]
Experimental Protocols
Protocol: Conjugation of this compound to an Azide-Containing Molecule in an Aqueous/Organic Co-solvent
This protocol is a general guideline. The optimal conditions may vary depending on the specific properties of your azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deoxygenated Phosphate Buffered Saline (PBS), pH 7.2
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-containing molecule: Prepare a 10 mM stock solution in deoxygenated PBS or a suitable solvent.
-
CuSO₄: Prepare a 20 mM stock solution in deoxygenated water.
-
THPTA: Prepare a 100 mM stock solution in deoxygenated water.
-
Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 300 mM stock solution in deoxygenated water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of your azide-containing molecule.
-
Add the this compound stock solution to achieve a final molar ratio of 1:1. A slight excess (e.g., 1.1 equivalents) of the less critical reagent can be used to drive the reaction.
-
Add deoxygenated PBS and DMSO to the reaction mixture. The final concentration of DMSO should be sufficient to ensure all components remain in solution (e.g., 10-20% v/v).
-
Add the THPTA stock solution to the reaction mixture. The final concentration should be 5 times the final concentration of CuSO₄.
-
Add the CuSO₄ stock solution. A final concentration of 100-500 µM is a good starting point.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to initiate the click reaction. The final concentration should be around 5 mM.
-
Vortex the mixture gently.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. The optimal reaction time should be determined empirically. You can monitor the reaction progress using techniques like LC-MS or HPLC if a suitable method is available.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials, copper catalyst, and byproducts.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugate from smaller unreacted molecules.[9]
-
Dialysis/Ultrafiltration: For larger biomolecule conjugates, dialysis or ultrafiltration against a suitable buffer can be used to remove small molecule impurities.[4]
-
-
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., MALDI-TOF MS, NMR, UV-Vis).
-
If the conjugate is not to be used immediately for surface modification, it should be lyophilized and stored under anhydrous conditions at -20°C or -80°C.
-
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for the CuAAC conjugation of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the conjugation reaction.
Relationship Between Experimental Parameters
Caption: Interrelationship of key parameters affecting the final conjugation yield.
References
- 1. Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLICK-17, a DNA enzyme that harnesses ultra-low concentrations of either Cu+ or Cu2+ to catalyze the azide-alkyne 'click' reaction in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Improving the efficiency of surface coating with Propargyl-PEG3-triethoxysilane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient use of Propargyl-PEG3-triethoxysilane for surface coating applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used for the surface modification of materials possessing hydroxyl groups, such as glass, silica, and certain metals.[1][2] It creates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm on the surface, terminating in a propargyl group. This propargyl group can then be used for subsequent covalent immobilization of molecules containing an azide (B81097) group via a copper-catalyzed "click chemistry" reaction.[1][3][4]
Q2: What is the role of the triethoxysilane (B36694) group?
A2: The triethoxysilane group is responsible for covalently attaching the molecule to the substrate. In the presence of water, the ethoxy groups hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of the substrate to form stable siloxane bonds (Si-O-Substrate).[1][5]
Q3: What is the purpose of the PEG3 linker?
A3: The short polyethylene glycol (PEG3) linker provides a hydrophilic spacer between the surface and the terminal propargyl group. This PEG linker can help to reduce non-specific binding of proteins and other biomolecules to the surface and increases the solubility of the compound in aqueous media.[2][6]
Q4: What is "click chemistry" and why is the propargyl group important?
A4: "Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible. The propargyl group (a terminal alkyne) on the coated surface is one of the reactive partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a click reaction.[7][8] This allows for the straightforward and stable attachment of azide-modified molecules, such as proteins, peptides, or small molecules, to the surface.[6]
Q5: What storage conditions are recommended for this compound?
A5: this compound should be stored at -20°C in a desiccated environment to prevent moisture-induced hydrolysis of the triethoxysilane group.[1][9] Avoid frequent freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common problems encountered during the surface coating process with this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor or no surface coating (surface remains hydrophilic) | 1. Inadequate surface cleaning and hydroxylation: The substrate surface may have organic contaminants or an insufficient density of hydroxyl groups for the silane (B1218182) to react with.[4] 2. Inactive silane: The this compound may have hydrolyzed due to improper storage or handling.[4] 3. Insufficient water for hydrolysis: A controlled amount of water is necessary to hydrolyze the ethoxysilane (B94302) groups to reactive silanols.[1] | 1. Thoroughly clean the substrate. Use methods like sonication in detergents and organic solvents (e.g., ethanol (B145695), acetone), followed by a treatment to generate hydroxyl groups, such as oxygen plasma, UV/ozone, or piranha solution (use with extreme caution).[4][7] 2. Use fresh, properly stored silane. Ensure the vial has been tightly sealed and stored under desiccated conditions. 3. Ensure the presence of a small amount of water in the silanization solution. A common solvent system is 95% ethanol/5% water.[9] |
| Non-uniform or patchy coating | 1. Uneven surface cleaning or activation: If the cleaning or hydroxylation process is not uniform, the silane will only bind to the properly prepared areas.[4] 2. Silane aggregation in solution: Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the deposition of aggregates rather than a uniform monolayer.[3] 3. Improper application method: The method of applying the silane solution (e.g., dipping, spin-coating) can affect uniformity. | 1. Ensure uniform exposure to cleaning and activation agents. For instance, in plasma treatment, place the sample in a region of uniform plasma density.[4] 2. Prepare the silane solution immediately before use. Minimize its exposure to atmospheric moisture. Use a low silane concentration (e.g., 1-2% v/v) to reduce the rate of aggregation in solution.[3] 3. Optimize the application method. For dip coating, ensure a smooth and steady withdrawal speed. |
| Poor subsequent "click" reaction efficiency | 1. Incomplete or low-density silane coating: If the initial surface coating is not dense, there will be fewer propargyl groups available for the click reaction. 2. Steric hindrance: The accessibility of the propargyl groups on the surface may be limited.[10] 3. Inefficient click chemistry conditions: The copper catalyst may be inactive, or the reaction conditions (e.g., solvent, temperature, time) may be suboptimal. | 1. Verify the quality of the silane coating. Use surface characterization techniques like contact angle measurement or X-ray photoelectron spectroscopy (XPS) to confirm successful silanization. 2. Consider a longer PEG linker if steric hindrance is suspected. 3. Optimize the click reaction protocol. Use a freshly prepared copper(I) catalyst solution (e.g., by reducing copper(II) sulfate (B86663) with sodium ascorbate). Ensure the solvent is compatible with both the surface and the molecule to be attached.[10] |
| Instability of the coated surface (coating washes off) | 1. Incomplete covalent bond formation: The condensation reaction between the silanol groups of the silane and the surface hydroxyl groups may be incomplete.[11] 2. Multilayer formation: Physisorbed layers of silane on top of the covalently bound monolayer can be washed away.[12] | 1. Include a curing step. After the initial silanization, bake the coated substrate (e.g., at 110°C for 30-60 minutes) to promote the formation of stable siloxane bonds.[7][9] 2. Thoroughly rinse the surface after silanization. Use the reaction solvent (e.g., ethanol) to remove any non-covalently bound silane.[12] |
Experimental Protocols
Below is a general protocol for the surface coating of a glass slide with this compound. Parameters may need to be optimized for different substrates and applications.
Materials:
-
Glass slides
-
This compound
-
Ethanol (anhydrous and 95%)
-
Deionized water
-
Acetic acid (optional, to adjust pH)
-
Nitrogen gas
Protocol:
-
Surface Cleaning and Hydroxylation:
-
Sonicate glass slides in a detergent solution for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate in ethanol for 15 minutes.
-
Dry the slides under a stream of nitrogen.
-
Treat the slides with oxygen plasma for 3-5 minutes to clean and generate hydroxyl groups.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in 95% ethanol/5% water. For a 10 mL solution, add 200 µL of silane to 9.8 mL of 95% ethanol.
-
Optionally, adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.[4]
-
Immediately immerse the cleaned and dried glass slides in the silane solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them with fresh ethanol to remove any unbound silane.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote covalent bond formation.
-
Allow the slides to cool to room temperature before use.
-
Visualizations
Caption: Workflow for surface coating.
Caption: Silanization chemical pathway.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silanization Surface treatment process - Plasma.com [plasma.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Propargyl-PEG3-triethoxysilane Surface Coverage Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete surface coverage using Propargyl-PEG3-triethoxysilane.
Troubleshooting Guide
This guide addresses specific issues that may arise during surface modification, offering potential causes and actionable solutions to achieve a uniform and functional surface.
| Problem | Potential Cause | Recommended Solution |
| Low Surface Hydrophobicity (Low Water Contact Angle) | 1. Incomplete Silanization: Insufficient reaction time, suboptimal concentration of this compound, or presence of moisture in the reaction solvent can lead to a partial monolayer. 2. Poor Surface Preparation: The substrate may have organic contaminants or an insufficient number of hydroxyl (-OH) groups for the silane (B1218182) to bind to. 3. Degraded Silane: The this compound may have hydrolyzed due to improper storage. | 1. Optimize Reaction Conditions: Increase the reaction time (typically 2-24 hours), and optimize the silane concentration (a common starting point is 1-2% v/v in an anhydrous solvent). Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Thorough Substrate Cleaning and Activation: Clean substrates meticulously using methods such as sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water). To generate a high density of hydroxyl groups, treat the surface with piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or expose it to oxygen plasma.[1] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. 3. Use Fresh Reagent: Store this compound in a desiccator under an inert atmosphere and use a fresh aliquot for each experiment. |
| Non-uniform or Patchy Coating | 1. Uneven Surface Activation: Inconsistent exposure to the cleaning or activation agent can result in areas with a lower density of hydroxyl groups. 2. Silane Aggregation: Premature hydrolysis and self-condensation of the silane in solution can form aggregates that deposit on the surface. 3. Contaminated Solvent or Silane: Particulates in the solvent or silane solution can lead to a non-uniform coating. | 1. Ensure Uniform Treatment: When using plasma or chemical baths, ensure the entire substrate surface is evenly exposed. 2. Prepare Fresh Silane Solution: Prepare the silane solution immediately before use to minimize hydrolysis and aggregation in the bulk solution. 3. Filter Solutions: If necessary, filter the silane solution through a syringe filter to remove any particulates. |
| Poor Adhesion of Subsequent Layers | 1. Weak Silane-Substrate Bond: This can result from inadequate surface hydroxylation or a contaminated surface. 2. Thick, Unstable Multilayer: A high concentration of silane can lead to the formation of a thick, cross-linked polymer network that is not covalently bound to the surface and can be unstable. | 1. Revisit Surface Preparation: Ensure the substrate is properly cleaned and activated to maximize the number of surface hydroxyl groups available for covalent bonding. 2. Control Silane Concentration: Use a lower concentration of this compound to favor the formation of a self-assembled monolayer over a thick polymer multilayer. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to ensure complete surface coverage with this compound?
A1: The most critical step is meticulous surface preparation. The substrate must be scrupulously clean and possess a high density of surface hydroxyl (-OH) groups. These hydroxyl groups are the reactive sites for the covalent attachment of the triethoxysilane (B36694) headgroup.
Q2: How can I verify that I have a successful this compound coating?
A2: Several surface characterization techniques can be used:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. After coating, you should observe an increase in the atomic percentage of Carbon (C), Oxygen (O), and Silicon (Si), and the appearance of a Nitrogen (N) peak from the propargyl amide group.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the smoothness and uniformity of the coating.
Q3: My water contact angle is still high after the coating procedure. What should I do?
A3: A high water contact angle suggests an incomplete or non-existent PEG layer, or a disordered layer. Refer to the troubleshooting guide and systematically check your procedure, paying close attention to:
-
The cleanliness and activation of your substrate.
-
The freshness and concentration of your this compound.
-
The exclusion of water from your reaction solvent and environment.
-
The reaction time and temperature.
Q4: Can I reuse my silanization solution?
A4: It is not recommended. The triethoxysilane group is sensitive to hydrolysis, and once the solution is prepared, it will begin to hydrolyze and self-condense. For reproducible results, always use a freshly prepared solution.
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following table provides expected values for similar PEG-silane coatings on a silicon substrate. These values should be considered as a general guide for assessing the success of your surface modification.
| Parameter | Bare Silicon Substrate (After Cleaning) | Expected Values for a Successful this compound Coating |
| Static Water Contact Angle | < 10° | 30° - 60° |
| XPS Atomic Concentration (%) | ||
| Carbon (C1s) | ~5-15% (adventitious carbon) | Increased percentage, >30% |
| Oxygen (O1s) | ~40-50% (from SiO2 and -OH) | Increased percentage |
| Silicon (Si2p) | ~40-50% | Decreased percentage (attenuation by the overlayer) |
| Nitrogen (N1s) | 0% | Present, ~1-5% |
Experimental Protocols
This section provides a detailed methodology for the surface modification of a silicon-based substrate with this compound.
Protocol 1: Substrate Cleaning and Hydroxylation
-
Solvent Cleaning:
-
Place the silicon substrates in a beaker and sonicate for 15 minutes each in acetone, followed by isopropanol, and finally, deionized water.
-
Dry the substrates under a stream of dry nitrogen gas.
-
-
Surface Activation (Choose one method):
-
Piranha Solution (for robust substrates):
-
EXTREME CAUTION: This solution is highly corrosive and reactive. Handle with extreme care in a certified chemical fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat).
-
Slowly add 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).
-
Immerse the cleaned substrates in the piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with deionized water.
-
Dry the substrates under a stream of dry nitrogen gas and then in an oven at 110°C for at least 30 minutes.
-
-
Oxygen Plasma Treatment:
-
Place the cleaned substrates in an oxygen plasma cleaner.
-
Treat the substrates according to the manufacturer's instructions (e.g., 2-5 minutes at a specified power). This will create a fresh, hydroxylated surface.
-
-
Protocol 2: Silanization with this compound
-
Prepare Silane Solution:
-
In a glovebox or under an inert atmosphere, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene (B28343) or ethanol). Prepare this solution immediately before use.
-
-
Surface Modification:
-
Immerse the cleaned and activated substrates in the freshly prepared silane solution.
-
Allow the reaction to proceed for 2 to 24 hours at room temperature with gentle agitation. The optimal time may need to be determined empirically.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any non-covalently bonded silane molecules.
-
Perform a final rinse with ethanol (B145695) or isopropanol.
-
Dry the coated substrates under a stream of dry nitrogen gas.
-
To promote the formation of a stable siloxane network, cure the substrates in an oven at 110°C for 30-60 minutes.
-
-
Characterization:
-
Characterize the modified surfaces using water contact angle goniometry, XPS, and/or AFM to confirm the presence and quality of the coating.
-
Visualizations
Diagram 1: Experimental Workflow for Surface Silanization
Caption: A typical workflow for surface modification with this compound.
Diagram 2: Silanization Reaction Pathway
References
Technical Support Center: Post-Reaction Purification of Propargyl-PEG3-triethoxysilane
This guide provides researchers, scientists, and drug development professionals with methods for removing excess Propargyl-PEG3-triethoxysilane following a reaction, such as the surface modification of nanoparticles or substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After modifying my nanoparticles/surface with this compound, how can I remove the unreacted silane (B1218182)?
A1: The most common and effective method for removing non-covalently bound, excess this compound is through a series of washing and centrifugation steps.[1][2][3] The choice of solvent is critical. Ethanol (B145695) is often a good choice as it readily dissolves the silane without disrupting the newly formed siloxane bonds on your material's surface.
Q2: My product is aggregating after the washing steps. What can I do to prevent this?
A2: Aggregation during washing can be a sign of a few issues:
-
Incomplete Surface Coverage: If the silane coating is not dense enough, particles may aggregate. Ensure your reaction conditions (concentration, temperature, time) are optimized.[1]
-
Over-drying: Avoid completely drying the particles between washes, as this can lead to irreversible aggregation.[2] It is better to resuspend the pellet directly into fresh solvent.
-
Solvent Choice: If ethanol is causing aggregation, you might try a different solvent system, such as a mixture of ethanol and a less polar solvent like toluene, depending on the nature of your modified material.
Q3: Can I use dialysis to purify my sample?
A3: Yes, dialysis is a viable but slower option, particularly for nanoparticle suspensions. This method is gentle and can be effective if your modified product is significantly larger than the this compound molecule. Ensure you choose a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate to retain your product while allowing the smaller silane molecule to diffuse out.
Q4: I am concerned about the hydrolysis and self-condensation of the excess silane in my mixture. How can this be managed?
A4: The hydrolysis of the triethoxysilane (B36694) groups to form silanols, followed by self-condensation, is a key aspect of both the desired surface reaction and the behavior of the excess reagent.[4][5] To manage this:
-
Work in Anhydrous Conditions: During the initial reaction, using anhydrous solvents minimizes premature self-condensation in the solution.[4]
-
Controlled Hydrolysis for Removal: You can intentionally hydrolyze the excess silane by adding a controlled amount of water to your reaction mixture after the primary reaction is complete. The resulting siloxane oligomers are often insoluble and can be removed by centrifugation or filtration.
-
Prompt Washing: Performing the washing steps immediately after the reaction minimizes the time for side reactions to occur in the bulk solution.
Q5: Is a "curing" or heating step necessary after the reaction?
A5: A post-reaction heating or "curing" step is often recommended, especially for modified surfaces.[6] This step serves two main purposes:
-
It drives the condensation reaction between the silane and the surface hydroxyl groups, strengthening the covalent bond.
-
It promotes the removal of any remaining volatile, unreacted silane and byproducts like ethanol.
A typical curing step might involve heating the material in an oven at 100-120°C.[3][7]
Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best Suited For |
| Washing & Centrifugation | Differential sedimentation | Fast, effective for insoluble products, widely applicable. | Can cause aggregation if not optimized, labor-intensive for multiple samples. | Nanoparticles, microparticles, and other solid substrates. |
| Dialysis | Size-based separation across a semi-permeable membrane | Gentle, minimal product loss, good for soluble products. | Slow, requires large volumes of buffer/solvent. | Soluble polymers, biomolecules, and stable nanoparticle suspensions. |
| Induced Precipitation | Controlled hydrolysis and condensation of excess silane | Can remove a large amount of excess reagent in one step. | Risk of co-precipitation with the product, may not be completely effective. | Reactions with high concentrations of excess silane. |
| Solvent Extraction | Partitioning between two immiscible liquid phases | Can be effective if a suitable solvent system is found. | May be difficult to find a system that selectively extracts the silane without affecting the product. | When the product has significantly different solubility from the silane. |
Experimental Protocols
Protocol 1: Removal by Repetitive Washing and Centrifugation
This protocol is designed for the purification of nanoparticles modified with this compound.
Materials:
-
Reaction mixture containing modified nanoparticles.
-
Anhydrous Ethanol.
-
Centrifuge and centrifuge tubes.
-
Vortex mixer or sonicator.
Procedure:
-
Transfer the reaction mixture to a centrifuge tube.
-
Centrifuge the suspension to pellet the nanoparticles. The speed and time will depend on the size and density of your particles (e.g., 5000 x g for 20 minutes).[1]
-
Carefully decant and discard the supernatant, which contains the excess this compound.
-
Add fresh anhydrous ethanol to the pellet and resuspend the nanoparticles thoroughly using a vortex mixer or a brief sonication.
-
Repeat steps 2-4 at least three times to ensure complete removal of the unreacted silane.[1][3]
-
After the final wash, resuspend the purified nanoparticles in the desired solvent for storage or further use.
Protocol 2: Removal by Induced Hydrolysis and Precipitation
This protocol can be used as a pre-purification step to remove the bulk of excess silane.
Materials:
-
Reaction mixture.
-
Deionized water.
-
Stir plate and stir bar.
-
Centrifuge or filtration setup.
Procedure:
-
Following the completion of the surface modification reaction, place the reaction vessel on a stir plate.
-
While stirring, add a controlled amount of deionized water to the reaction mixture (e.g., a 1:10 ratio of water to the volume of silane used).
-
Allow the mixture to stir at room temperature for 1-2 hours. You may observe the formation of a white precipitate (siloxane oligomers).
-
Separate the precipitate from your product. If your product is in solution, this can be done by centrifugation followed by decanting the supernatant containing your product. If your product is a solid (e.g., nanoparticles), you will proceed with the washing protocol (Protocol 1) to remove both the precipitated siloxanes and any remaining soluble silane.
Visualized Workflows
Caption: Workflow for removing excess silane via washing and centrifugation.
Caption: Workflow for pre-purification using induced hydrolysis.
References
- 1. Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of VTMS-Modified TiO2 Nanoparticles on CO2 Separation Performance of Polysulfone-Based Mixed Matrix Membranes | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ajol.info [ajol.info]
- 7. silicorex.com [silicorex.com]
Technical Support Center: Propargyl-PEG3-triethoxysilane Surface Modification
This technical support center is designed for researchers, scientists, and drug development professionals working with Propargyl-PEG3-triethoxysilane for surface modification. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure successful, reproducible surface functionalization.
Troubleshooting Guide
This guide addresses specific issues that can arise during the silanization process, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Density or Incomplete Coverage of this compound
Q1: After deposition, my surface shows a low density of propargyl groups. What could be the cause?
A1: A low surface density of propargyl groups, often indicated by poor performance in subsequent "click" chemistry reactions, can stem from several factors related to both the substrate preparation and the silanization reaction conditions.
Potential Causes and Solutions
| Cause | Solution |
| Inadequate Substrate Cleaning | Thoroughly clean the substrate to remove organic contaminants. Common methods include sonication in solvents like ethanol (B145695) or acetone, or treatment with piranha solution or oxygen plasma.[1][2] Ensure the substrate is completely rinsed with deionized water and dried before silanization.[1] |
| Insufficient Surface Hydroxylation | The triethoxysilane (B36694) group reacts with hydroxyl (-OH) groups on the surface.[1][2] To ensure a sufficient density of these groups, activate the surface using techniques such as oxygen plasma treatment, UV/Ozone cleaning, or by boiling in water.[1] |
| Degraded Silane (B1218182) Reagent | This compound can degrade upon exposure to moisture. Always use a fresh reagent from a tightly sealed container, preferably stored under an inert atmosphere.[1] |
| Suboptimal Silane Concentration | A very low concentration may lead to incomplete surface coverage.[1] Conversely, an excessively high concentration can cause polymerization in the solution, leading to the deposition of aggregates rather than a uniform monolayer.[1][2] It is recommended to start with a concentration in the range of 1-2% (v/v) in an anhydrous solvent and optimize from there.[2] |
| Inappropriate Reaction Time | The reaction time can influence surface density. While longer reaction times can increase coverage, excessively long times may lead to the formation of multilayers.[2] Typical reaction times can range from a few hours to overnight.[1] |
| Presence of Excess Water | While a small amount of water is necessary for the hydrolysis of the ethoxy groups to reactive silanols, excess water in the bulk solution can lead to premature self-condensation and polymerization of the silane.[1][3] When possible, use anhydrous solvents and perform the reaction in a low-humidity environment.[2] |
Issue 2: Non-Uniform Coating and Surface Aggregates
Q2: My surface appears patchy or has visible aggregates after silanization. How can I achieve a more uniform coating?
A2: A non-uniform coating is a common issue that can significantly impact the reliability of your experiments. The formation of patches, streaks, or aggregates is often due to issues with substrate preparation, the silanization solution, or the deposition method itself.
Potential Causes and Solutions
| Cause | Solution |
| Uneven Surface Cleaning or Activation | Ensure that the entire surface of the substrate is uniformly exposed to the cleaning and activation agents. For plasma treatments, the sample should be placed in a region of uniform plasma density.[1] |
| Silane Polymerization in Solution | Premature hydrolysis and self-condensation of the silane in the bulk solution can lead to the deposition of aggregates.[1][2] Prepare the silane solution immediately before use and minimize its exposure to atmospheric moisture.[1] |
| Contaminated Silane Solution | Particulates or impurities in the silane solution can deposit on the surface. If suspected, filter the silane solution before use.[1] |
| Improper Deposition Technique | The method of application can affect uniformity. For dip coating, ensure a smooth and steady immersion and withdrawal of the substrate.[1][2] Vapor-phase deposition can also be considered to reduce the formation of aggregates.[2] |
| Inadequate Rinsing Post-Deposition | After the deposition step, it is crucial to thoroughly rinse the surface with a suitable solvent (e.g., the solvent used for the silanization) to remove any physisorbed silane molecules that are not covalently bound to the surface. |
| Improper Curing | After deposition and rinsing, the surface needs to be cured to promote the formation of stable siloxane bonds with the surface and between adjacent silane molecules. Curing is typically done by heating at around 110°C.[4] |
Frequently Asked Questions (FAQs)
Q3: How can I control the surface density of this compound?
A3: A common and effective method for controlling the surface density of functional groups is to create mixed self-assembled monolayers (SAMs). This involves reacting the surface with a solution containing a mixture of this compound and an inert alkyl-triethoxysilane (e.g., methyltriethoxysilane or octyltriethoxysilane). By varying the molar ratio of these two silanes in the reaction solution, you can control the statistical distribution of the propargyl groups on the surface.[5][6]
Q4: What are the best methods to characterize the density and quality of the this compound layer?
A4: A multi-technique approach is often best for a comprehensive characterization of your silanized surface.
Characterization Techniques
| Technique | Information Provided |
| Water Contact Angle Measurement | Provides a quick assessment of the change in surface wettability. A successful silanization will typically result in a change in the water contact angle.[4][7][8] |
| X-ray Photoelectron Spectroscopy (XPS) | A powerful technique for quantifying the elemental composition of the surface. It can be used to determine the atomic percentage of elements specific to the silane (e.g., nitrogen if an amino-silane was used, or changes in the Si and C signals), which can be correlated to surface density.[9][10][11][12] |
| Atomic Force Microscopy (AFM) | Allows for the visualization of the surface topography at the nanoscale. It can be used to assess the uniformity of the coating, measure surface roughness, and identify the presence of aggregates.[7][13] |
| Ellipsometry | A technique used to measure the thickness of the deposited silane layer, which can help to confirm the formation of a monolayer.[7] |
Q5: What is the purpose of the PEG linker in this compound?
A5: The polyethylene (B3416737) glycol (PEG) linker serves to distance the terminal propargyl group from the surface. This can be beneficial in reducing steric hindrance, potentially improving the accessibility of the propargyl group for subsequent "click" chemistry reactions with azide-functionalized molecules.
Q6: Can I perform the silanization in an aqueous solution?
A6: While a small amount of water is required for the hydrolysis of the triethoxysilane, performing the reaction in a fully aqueous solution can lead to rapid polymerization of the silane in the bulk solution, resulting in the formation of aggregates and a non-uniform coating.[3] It is generally recommended to use anhydrous organic solvents such as toluene (B28343) or ethanol and to control the amount of water present.[2]
Experimental Protocols
Protocol 1: Surface Preparation of Glass or Silicon Substrates
-
Solvent Cleaning: Sonicate the substrates in a series of solvents (e.g., acetone, then ethanol, then deionized water) for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Option A: Piranha Solution (Use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 30-60 minutes.[1]
-
Option B: Oxygen Plasma: Place the substrates in an oxygen plasma cleaner for 5-10 minutes.[1][2]
-
-
Rinsing and Final Drying: Thoroughly rinse the substrates with deionized water and then dry them completely under a stream of nitrogen or in an oven at 110°C. The substrates should be used immediately for silanization.
Protocol 2: Solution-Phase Deposition of this compound
-
Prepare the Silanization Solution: In a glove box or a low-humidity environment, prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Substrate Immersion: Immerse the freshly cleaned and activated substrates into the silanization solution.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Curing: Cure the substrates in an oven at 110°C for 30-60 minutes.[4]
-
Final Cleaning: Sonicate the cured substrates in toluene and then ethanol for 5 minutes each to remove any remaining physisorbed molecules. Dry the substrates under a stream of nitrogen.
Visualizations
Caption: A typical experimental workflow for the surface deposition of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mixed silane monolayers for controlling the surface areal density of click-reactive alkyne groups: a method to assess preferential surface adsorption on flat substrates and a method to verify compositional homogeneity on nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
Side reactions of Propargyl-PEG3-triethoxysilane and how to minimize them
Welcome to the technical support center for Propargyl-PEG3-triethoxysilane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It comprises a propargyl group for "click chemistry" reactions, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a triethoxysilane (B36694) group for covalent attachment to hydroxyl-bearing surfaces like glass, silica, and metal oxides.[1][2] Its primary applications include surface modification of materials for bioconjugation, immobilization of biomolecules, and development of drug delivery systems.[3][4]
Q2: What are the main side reactions associated with the triethoxysilane group?
The primary side reactions of the triethoxysilane moiety are hydrolysis and self-condensation.[5][6]
-
Hydrolysis: The ethoxy groups (-OCH2CH3) react with water to form silanol (B1196071) groups (-Si-OH). While this is a necessary activation step for surface binding, excessive or uncontrolled hydrolysis can lead to undesirable outcomes.[7]
-
Self-condensation: The newly formed silanol groups can react with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers or a cross-linked polysiloxane network in solution rather than on the intended surface.[5][6]
Q3: What factors influence the hydrolysis and self-condensation of the triethoxysilane group?
Several factors significantly impact the rates of hydrolysis and condensation:
-
Water Content: The presence of water is essential for hydrolysis. However, an excess of water can accelerate both hydrolysis and self-condensation.[6]
-
pH: The pH of the reaction medium is a critical factor. Acidic conditions (pH 4-5) generally promote hydrolysis while slowing down the condensation reaction.[7] Conversely, basic conditions accelerate both hydrolysis and condensation.
-
Temperature: Higher temperatures increase the rates of both hydrolysis and condensation.[8]
-
Catalysts: Acid or base catalysts can be used to control the reaction rates.[7]
-
Solvent: The choice of solvent can influence the reaction. For instance, using anhydrous solvents can minimize premature hydrolysis.[9]
Q4: What are the potential side reactions of the propargyl group?
While the terminal alkyne of the propargyl group is relatively stable, it can participate in side reactions under certain conditions, particularly in the presence of metal catalysts used for click chemistry:
-
Homo-coupling (Glaser-Hay coupling): In the presence of a copper catalyst and an oxidant (like oxygen), terminal alkynes can couple with each other to form a diyne. This is a common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[10]
-
Reaction with Nucleophiles: The alkyne can react with strong nucleophiles.
-
Cleavage of Propargyl Ethers: Under certain conditions with copper catalysts at higher temperatures, aromatic propargyl ethers may be cleaved.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Low Yield of Surface Modification or Bioconjugation
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Inactive Silane (B1218182) Reagent | The triethoxysilane group is sensitive to moisture and can hydrolyze and self-condense upon storage if not handled properly. | Store this compound under anhydrous and inert conditions. Once opened, use it promptly or store it in a desiccator. |
| Incomplete Surface Activation | The substrate surface may not have a sufficient density of hydroxyl groups for the silane to react with. | Ensure thorough cleaning and activation of the substrate to generate surface hydroxyl groups. Common methods include treatment with piranha solution (use with extreme caution) or oxygen plasma. |
| Premature Hydrolysis and Self-Condensation | The silane reagent may have hydrolyzed and formed oligomers in solution before it could react with the surface. | Prepare the silane solution in an anhydrous solvent immediately before use. Control the amount of water in the reaction to initiate hydrolysis without promoting excessive self-condensation. |
| Suboptimal pH for Silanization | The pH of the reaction solution was not optimal for promoting hydrolysis and surface binding while minimizing self-condensation. | For surface modification, conduct the reaction in a slightly acidic environment (pH 4-5) to favor hydrolysis over condensation. |
Issue 2: Formation of Aggregates or Precipitates in Solution
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Excessive Self-Condensation | High concentrations of the silane and/or the presence of excess water and a catalyst (especially a base) can lead to rapid formation of large polysiloxane networks that precipitate out of solution. | Use a lower concentration of the silane. Control the water content and pH (maintain slightly acidic conditions). Prepare the solution fresh and use it immediately. |
| Low Solubility | The self-condensed oligomers may have poor solubility in the chosen solvent. | Ensure the solvent is appropriate for both the silane and the reaction conditions. The PEG linker generally improves aqueous solubility, but extensive self-condensation can counteract this. |
Issue 3: Low Efficiency in "Click" Reaction (CuAAC)
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Catalyst Inactivation | The copper(I) catalyst may have been oxidized to copper(II), which is inactive in CuAAC. | Use a reducing agent (e.g., sodium ascorbate) to keep the copper in its +1 oxidation state. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Propargyl Group Homo-coupling | The copper catalyst can promote the homo-coupling of the terminal alkyne, consuming the reactive group.[10] | Use a ligand (e.g., THPTA) to stabilize the copper(I) catalyst and minimize side reactions. Control the reaction temperature, as higher temperatures can favor homo-coupling.[10] |
| Steric Hindrance | The molecule to be conjugated may be sterically hindered, preventing efficient reaction with the surface-bound propargyl group. | Consider using a longer PEG-spacer version of the linker to increase the distance between the surface and the reactive group. |
Data Presentation
Table 1: Influence of pH on the Rate of Hydrolysis and Condensation of Triethoxysilanes
| pH Range | Relative Rate of Hydrolysis | Relative Rate of Condensation | Comments |
| Acidic (pH < 4) | Fast | Slow | Favorable for pre-hydrolyzing the silane before surface application. |
| Slightly Acidic (pH 4-5) | Moderate | Slowest | Optimal for controlled hydrolysis and surface binding with minimal self-condensation.[7] |
| Neutral (pH ~7) | Slowest | Moderate | Not ideal for efficient surface modification. |
| Basic (pH > 8) | Fast | Fast | Leads to rapid self-condensation and potential aggregation. |
Table 2: Effect of Water Concentration on Silane Reactions
| Water Concentration | Effect on Hydrolysis | Effect on Condensation | Recommendation |
| Anhydrous | No hydrolysis | No reaction | Use for storage and initial dissolution of the silane. |
| Trace amounts | Slow hydrolysis | Slow condensation | Can be used for vapor-phase deposition. |
| Stoichiometric amount | Controlled hydrolysis | Moderate condensation | Good for controlled monolayer formation on surfaces. |
| Excess water | Rapid hydrolysis | Rapid self-condensation | Can lead to the formation of oligomers and multilayers.[6] |
Experimental Protocols
Protocol 1: Surface Modification of Glass Substrates
This protocol describes a general procedure for modifying a glass surface with this compound to introduce terminal alkyne groups.
Materials:
-
Glass substrates (e.g., microscope slides)
-
Acetone (B3395972), ethanol (B145695) (ACS grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.) or Oxygen plasma cleaner
-
Anhydrous toluene (B28343)
-
This compound
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the glass substrates by sonicating in acetone and then ethanol for 15 minutes each.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Activate the surface by either:
-
Immersing in freshly prepared piranha solution for 30 minutes. Rinse extensively with deionized water and dry with nitrogen.
-
Treating with an oxygen plasma cleaner according to the manufacturer's instructions.
-
-
Use the activated substrates immediately.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry container.
-
Immerse the activated substrates in the silane solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.
-
Dry the substrates under a stream of nitrogen.
-
-
Curing:
-
Cure the coated substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface.
-
Allow the substrates to cool to room temperature before use.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Modified Surface
This protocol outlines a general procedure for conjugating an azide-containing molecule to a surface modified with this compound.
Materials:
-
Propargyl-modified substrate (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
-
"Click" Reaction:
-
In a clean reaction vessel, prepare the reaction mixture. For a final volume of 1 mL:
-
800 µL PBS (pH 7.4)
-
Desired final concentration of the azide-containing molecule (e.g., 100 µM)
-
10 µL of 100 mM THPTA solution (final concentration 1 mM)
-
20 µL of 100 mM CuSO₄ solution (final concentration 2 mM)
-
-
Vortex the mixture gently.
-
Add 40 µL of 500 mM sodium ascorbate solution (final concentration 20 mM) to reduce Cu(II) to Cu(I). The solution may turn a faint yellow/orange.
-
Immediately apply the reaction mixture to the propargyl-modified surface.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
After incubation, remove the reaction solution.
-
Wash the surface thoroughly with PBS, followed by deionized water to remove unreacted reagents and byproducts.
-
Dry the surface under a stream of nitrogen.
-
Visualizations
Caption: Side reactions of the triethoxysilane moiety.
Caption: Side reactions of the propargyl group.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Propargyl-PEG-silane | AxisPharm [axispharm.com]
- 2. This compound, 2250216-92-1 | BroadPharm [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. Silane PEG, PEGylation Silane Reagents - Silane Linker | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 8. witschem.com [witschem.com]
- 9. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 10. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of Propargyl-PEG3-triethoxysilane Modified Surfaces
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the long-term stability of surfaces modified with Propargyl-PEG3-triethoxysilane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound modified surfaces?
A1: The long-term stability of this compound modified surfaces is primarily influenced by three key factors: the integrity of the siloxane bonds (Si-O-substrate) at the interface, the stability of the PEG linker, and the reactivity of the terminal propargyl group. Environmental conditions such as humidity, pH, temperature, and exposure to light can accelerate degradation pathways.
Q2: What are the expected degradation pathways for a this compound coating?
A2: The primary degradation pathways include:
-
Hydrolysis of Siloxane Bonds: In aqueous environments, the Si-O-Si bonds that anchor the silane (B1218182) to the surface and create a cross-linked network can undergo hydrolysis. This process is influenced by pH and temperature.[1][2]
-
Oxidative Degradation of the PEG Linker: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative damage, particularly in the presence of transition metal ions, oxygen, and light. This can lead to chain scission and the formation of various byproducts.[3][4][5]
-
Thermal Decomposition of the Propargyl Group: At elevated temperatures, the terminal propargyl group can undergo decomposition, potentially leading to loss of functionality for subsequent "click chemistry" reactions.[6][7][8][9]
Q3: How can I confirm the successful initial modification of my surface with this compound?
A3: Successful surface modification can be confirmed using a variety of surface-sensitive analytical techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon, carbon, and oxygen in the expected ratios.[1][10][11][12][13]
-
Contact Angle Goniometry: To measure the change in surface wettability. A successful modification should result in a change in the water contact angle.[1][10]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity of the silane layer.[11][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the silane and PEG components.[14]
Troubleshooting Guides
This section provides solutions to common problems encountered during and after surface modification with this compound.
Issue 1: Poor or Incomplete Surface Modification
-
Symptom: No significant change in water contact angle post-silanization; XPS analysis shows low or no silicon signal.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Surface Preparation | Ensure the substrate is scrupulously clean and has a sufficient density of hydroxyl groups for reaction. Employ rigorous cleaning protocols such as piranha solution or oxygen plasma treatment. |
| Incorrect Silane Concentration | Optimize the silane concentration. A concentration that is too low may result in incomplete coverage, while a concentration that is too high can lead to the formation of unstable multilayers. A typical starting concentration is 1-2% (v/v) in an appropriate solvent. |
| Suboptimal Reaction Conditions | Control the reaction environment. Silanization in anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent premature hydrolysis and self-condensation of the silane in solution.[15] |
| Insufficient Curing | After deposition, properly cure the surface to promote the formation of stable siloxane bonds. A typical curing step involves heating at 110-120°C.[15] |
Issue 2: Loss of Surface Functionality Over Time
-
Symptom: Reduced efficiency in subsequent "click chemistry" reactions; changes in surface properties (e.g., increased wettability) after storage or use in aqueous media.
-
Possible Causes & Solutions:
| Cause | Solution |
| Hydrolytic Instability | To enhance hydrolytic stability, consider using dipodal silanes which form more robust surface attachments.[2][16] Storing the modified surfaces in a desiccated environment is critical. For applications in aqueous media, be aware that aminosilanes can catalyze the hydrolysis of siloxane bonds, a consideration if co-functionalizing surfaces.[15] |
| Oxidative Damage to PEG Linker | For applications sensitive to oxidation, minimize exposure to oxygen and light. Consider using antioxidants in the storage or working solutions if compatible with the application. |
| Thermal Degradation of Propargyl Group | Avoid exposing the modified surfaces to high temperatures for prolonged periods. If a heating step is necessary, perform it in a controlled, inert atmosphere.[9] |
Data Presentation
Table 1: Representative Stability of Silane-Modified Surfaces Under Accelerated Aging
The following table summarizes expected changes in water contact angle for different types of silane-modified surfaces after accelerated aging in phosphate-buffered saline (PBS) at 60°C. While specific data for this compound is not available, this provides a comparative overview.
| Silane Type | Initial Contact Angle (°) | Contact Angle after 30 days in PBS at 60°C (°) | % Change in Contact Angle | Expected Hydrolytic Stability |
| Alkyl-trialkoxysilane | 105 ± 3 | 98 ± 5 | -6.7% | High |
| Fluoroalkyl-trialkoxysilane | 120 ± 2 | 115 ± 4 | -4.2% | Very High |
| Aminopropyl-trialkoxysilane | 65 ± 4 | 45 ± 6 | -30.8% | Moderate |
| This compound (Expected) | 70 - 80 | 55 - 65 | -20 to -25% | Moderate to High |
Note: The expected values for this compound are an estimation based on the combined properties of a PEGylated surface and a triethoxysilane (B36694) linkage.
Experimental Protocols
Protocol 1: Surface Modification with this compound
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass or silicon wafer) by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Surface Activation: Activate the surface to generate hydroxyl groups. This can be achieved by treatment with an oxygen plasma for 3-5 minutes or by immersion in piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 15 minutes. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silane Solution Preparation: Immediately before use, prepare a 1% (v/v) solution of this compound in anhydrous toluene (B28343) under an inert atmosphere.
-
Silanization: Immerse the cleaned and activated substrates in the silane solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing: Remove the substrates from the silane solution and rinse them sequentially with anhydrous toluene, isopropanol, and deionized water to remove any unbound silane.
-
Curing: Dry the substrates under a stream of nitrogen and then cure in an oven at 110°C for 30-60 minutes.
-
Storage: Store the functionalized substrates in a desiccator to prevent moisture-induced degradation.[15]
Protocol 2: Assessment of Long-Term Hydrolytic Stability
-
Baseline Characterization: Characterize the freshly prepared this compound modified surfaces using contact angle goniometry, XPS, and AFM to establish baseline measurements.
-
Accelerated Aging: Immerse the functionalized substrates in a buffered aqueous solution (e.g., PBS, pH 7.4) at an elevated temperature (e.g., 40-60°C) in sealed containers.[1]
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a subset of the samples from the aging solution.
-
Post-Aging Characterization: Gently rinse the samples with deionized water, dry them with a stream of nitrogen, and re-characterize them using contact angle goniometry, XPS, and AFM.
-
Data Analysis: Compare the post-aging data to the baseline measurements to quantify the changes in surface properties and assess the extent of degradation.
Mandatory Visualization
Caption: Experimental workflow for surface modification.
Caption: Potential degradation pathways for modified surfaces.
References
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rawsource.com [rawsource.com]
- 8. rawsource.com [rawsource.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Long-term stability of grafted polyethylene glycol surfaces for use with microstamped substrates in neuronal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Enhancing Surface Hydrophilicity: A Comparative Analysis of Propargyl-PEG3-triethoxysilane and Alternative Silanization Agents
For researchers, scientists, and drug development professionals seeking to modulate surface properties, achieving a hydrophilic surface is often a critical step. This guide provides a comparative analysis of Propargyl-PEG3-triethoxysilane and other common silanizing agents used to increase surface wettability. The performance of these agents is evaluated based on experimental data for contact angle, surface chemistry, and topography, providing a comprehensive resource for selecting the optimal surface modification strategy.
The modification of surfaces to impart hydrophilicity is crucial in a wide range of applications, from biomedical devices and drug delivery systems to microfluidics and biosensors. Silanization, the process of covalently bonding silane (B1218182) molecules to a hydroxylated surface, is a widely adopted and effective method for tailoring surface properties. This compound is a heterobifunctional reagent that not only enhances hydrophilicity through its polyethylene (B3416737) glycol (PEG) chain but also provides a terminal alkyne group for subsequent "click" chemistry reactions.[1][2] This dual functionality makes it a versatile tool for creating complex, functional surfaces.
This guide compares the hydrophilicity achieved by treating surfaces with various silanes, including the benchmark (3-Aminopropyl)triethoxysilane (APTES) and other PEG-silanes. The comparison is based on quantitative data from key surface analysis techniques: contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).
Comparative Analysis of Surface Hydrophilicity
The hydrophilicity of a surface is most commonly quantified by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface. The following table summarizes experimental data from various studies, comparing the water contact angles on surfaces before and after treatment with different silanizing agents. While direct comparative data for this compound was not found in the reviewed literature, the data for other PEG-silanes provides a strong indication of its expected performance.
| Surface Treatment | Substrate | Water Contact Angle (°) | Surface Roughness (RMS) | Key Findings |
| Unmodified | Silicon Wafer | 71.59 ± 1.67[3] | ~1 Å[4] | Inherently hydrophobic. |
| APTES | Silicon Wafer | 63.48 ± 1.65[3] | 0.152 nm - 0.239 nm[5] | Slight increase in hydrophilicity compared to unmodified silicon.[3] The resulting surface is more hydrophobic than a clean silicon wafer due to the propyl chains.[6] |
| APTES | Glass | 55.8[7] | - | Demonstrates substrate-dependent hydrophilicity. |
| PEG-silane | Silicon Wafer | < 5 to 27[8] | < 2 Å[4] | Significantly increases hydrophilicity, with longer PEG chains generally leading to lower contact angles.[8] |
| PEG-silane with hydrophobic linker | Glass | 43.0 - 49.8[9] | - | The presence of a hydrophobic linker between the PEG and silane can reduce the overall hydrophilicity.[9] |
| Alkylsilane (OTMS) | Glass | ~141[10] | Increased with treatment[10] | Results in a highly hydrophobic surface.[10] |
Experimental Protocols
Detailed and consistent experimental protocols are paramount for achieving reproducible surface modifications. Below are generalized methodologies for surface silanization and the analytical techniques used for characterization.
Surface Silanization Protocol (General)
This protocol outlines the fundamental steps for modifying a hydroxylated surface (e.g., glass, silicon wafer) with a triethoxysilane (B36694) agent.
-
Surface Cleaning and Hydroxylation:
-
Thoroughly clean the substrate by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
To generate surface hydroxyl groups, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or expose it to oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the substrate extensively with deionized water and dry it under a stream of inert gas (e.g., nitrogen or argon).
-
-
Silanization:
-
Prepare a solution of the desired silane (e.g., this compound, APTES) in an anhydrous solvent (e.g., toluene, ethanol). A typical concentration is 1-2% (v/v).[11]
-
Immerse the cleaned and hydroxylated substrate in the silane solution. The reaction is typically carried out for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperatures.[12]
-
To promote covalent bonding, some protocols include a curing step by heating the coated substrate in an oven.
-
-
Washing:
-
After incubation, remove the substrate from the silane solution and rinse it thoroughly with the same anhydrous solvent to remove any unbound silane molecules.
-
Perform a final rinse with deionized water and dry the substrate again under a stream of inert gas.
-
Analytical Techniques
-
Contact Angle Goniometry: This technique measures the angle at which a liquid droplet interfaces with a solid surface. A small volume of deionized water (typically 1-5 µL) is dispensed onto the modified surface, and the angle formed between the droplet and the surface is measured using a goniometer. Lower contact angles indicate higher hydrophilicity.[13]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. For silanized surfaces, XPS can confirm the presence of silicon and other elements from the silane molecule (e.g., nitrogen in APTES, carbon and oxygen in PEG-silanes) and can be used to estimate the thickness and density of the grafted layer.[11][12][14]
-
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can be used to image the topography of a surface at the nanoscale. It provides quantitative data on surface roughness (e.g., root-mean-square, RMS, roughness). A smooth and uniform surface is often desirable for consistent hydrophilicity.[4][15]
Visualizing the Process and Principles
To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 8. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. mdpi.com [mdpi.com]
- 11. XPS study on the use of 3-aminopropyltriethoxysilane to bond chitosan to a titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Quantification of Alkyne Groups on Surfaces Modified with Propargyl-PEG3-triethoxysilane
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces with bioreactive moieties is paramount for applications ranging from high-throughput screening to the development of advanced drug delivery systems. Propargyl-PEG3-triethoxysilane has emerged as a critical reagent for introducing alkyne groups onto various substrates, enabling subsequent conjugation with azide-containing molecules via "click" chemistry. This guide provides a comprehensive comparison of methods to quantify alkyne group density on surfaces modified with this compound and presents alternative surface functionalization strategies, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a bifunctional molecule featuring a triethoxysilane (B36694) group for covalent attachment to hydroxylated surfaces (e.g., glass, silica, metal oxides) and a terminal alkyne group. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances biocompatibility and reduces non-specific protein adsorption, making it an ideal choice for biological applications. The terminal alkyne serves as a versatile handle for bioorthogonal ligation, most commonly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Comparative Analysis of Alkyne Surface Functionalization
The efficiency of surface functionalization is determined by the density of reactive alkyne groups on the surface. Here, we compare this compound with a common alternative, (3-propargyloxypropyl)trimethoxysilane, which lacks the PEG spacer. The quantification of surface alkyne groups is crucial for optimizing subsequent biomolecule immobilization.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from X-ray Photoelectron Spectroscopy (XPS) and a fluorescence-based "click" reaction assay for surfaces modified with this compound and an alternative silane (B1218182).
| Parameter | This compound | (3-propargyloxypropyl)trimethoxysilane |
| XPS Atomic Concentration (%) | ||
| Carbon (C 1s) | ~65-75% | ~55-65% |
| Oxygen (O 1s) | ~15-25% | ~20-30% |
| Nitrogen (N 1s) | Not Applicable | Not Applicable |
| Silicon (Si 2p) | ~5-10% | ~10-15% |
| Calculated Surface Coverage | ||
| Molecules/nm² | ~1.5 - 2.5 | ~2.0 - 3.0 |
| Relative Fluorescence Intensity (a.u.) | High | Moderate |
| Water Contact Angle (θ) | ~50-60° | ~70-80° |
Note: This data is illustrative and can vary based on substrate, reaction conditions, and measurement parameters. The higher carbon content and lower silicon signal for the PEG-containing silane are indicative of a thicker organic layer.
Experimental Protocols
Detailed methodologies are essential for reproducible surface modification and quantification.
Protocol 1: Surface Functionalization with this compound
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous Toluene (B28343)
-
Ethanol
-
Deionized Water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) or Oxygen Plasma Cleaner
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Clean substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each.
-
Activate the surface to generate hydroxyl groups by either:
-
Immersing in piranha solution for 30-60 minutes (Caution: Piranha solution is extremely corrosive).
-
Treating with oxygen plasma for 5-10 minutes.
-
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and activated substrates in the silane solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Rinse the substrates with fresh anhydrous toluene to remove unbound silane.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes.
-
Protocol 2: Quantification of Surface Alkyne Groups using Fluorescence Click Chemistry
Materials:
-
Alkyne-functionalized substrates
-
Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Click Reaction:
-
Prepare a "click" reaction cocktail containing:
-
10 µM Azide-Alexa Fluor 488 in TBS
-
1 mM CuSO₄
-
5 mM Sodium ascorbate
-
-
Incubate the alkyne-functionalized substrates with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Rinse the substrates thoroughly with TBS and deionized water.
-
Dry the substrates under a stream of nitrogen.
-
-
Fluorescence Measurement:
-
Image the substrates using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Compare the fluorescence intensity to a calibration curve generated from known concentrations of the fluorophore to estimate the surface density of the alkyne groups.
-
Protocol 3: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)
Procedure:
-
Sample Preparation:
-
Mount the functionalized substrates on the XPS sample holder.
-
Ensure the surface is free of contaminants.
-
-
Data Acquisition:
-
Acquire a survey scan to identify the elemental composition of the surface.
-
Acquire high-resolution scans for C 1s, O 1s, and Si 2p regions.
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to determine the atomic concentrations of each element.
-
The ratio of the C 1s signal from the organic layer to the Si 2p signal from the underlying substrate can be used to estimate the thickness and coverage of the silane layer.
-
Visualization of Experimental Workflows
Logical Relationships in Quantification
Conclusion
The successful functionalization of surfaces with alkyne groups is a critical step in a multitude of research and development applications. This compound offers a robust and biocompatible method for achieving this. The choice between this compound and non-PEGylated alternatives will depend on the specific requirements of the application, particularly the need to minimize non-specific binding. Accurate and reproducible quantification of surface alkyne groups, through techniques such as XPS and fluorescence-based click assays, is essential for optimizing downstream processes and ensuring the reliability of experimental outcomes. The protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize and characterize alkyne-functionalized surfaces.
Evaluating the Biocompatibility of Surfaces Coated with Propargyl-PEG3-triethoxysilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biocompatibility of a material's surface is a critical determinant of its success in a biological environment. For applications ranging from medical implants and biosensors to drug delivery systems, a surface that minimizes non-specific protein adsorption, supports cell viability, and elicits a minimal inflammatory response is paramount. Propargyl-PEG3-triethoxysilane is a surface modification agent designed to impart such properties. The triethoxysilane (B36694) group allows for covalent attachment to silica-based and other hydroxylated surfaces, while the polyethylene (B3416737) glycol (PEG) linker is a well-established biocompatible polymer. The terminal propargyl group provides a versatile handle for further functionalization via "click" chemistry.
This guide provides a comparative evaluation of the biocompatibility of surfaces coated with this compound against common alternative surface modification agents, namely zwitterionic silanes and phosphorylcholine (B1220837) (PC)-based silanes. The comparison is based on key biocompatibility metrics supported by experimental data from scientific literature. While direct comparative studies on this compound are limited, the data presented for similar PEG-silane coatings provide a strong indication of its expected performance.
Data Presentation: Comparative Analysis of Surface Coatings
The following tables summarize quantitative data on the performance of different biocompatible coatings.
Table 1: Protein Adsorption on Various Biocompatible Surfaces
| Surface Coating | Protein Tested | Protein Adsorption Reduction (%) | Adsorbed Protein (ng/cm²) | Reference |
| PEG-Silane | Fibrinogen, BSA | >90 | < 5 | [1] |
| Zwitterionic Silane (Sulfobetaine) | Fibrinogen, BSA | ~89 | < 0.3 | [1] |
| Phosphorylcholine (PC)-Silane | Fibrinogen, Lysozyme | ~70-75 | Not Specified | [2] |
| Uncoated Silica/Glass | Fibrinogen, BSA | 0 (Control) | > 300 | [1] |
BSA: Bovine Serum Albumin
Table 2: In Vitro Cell Viability on Different Surface Coatings
| Surface Coating | Cell Line | Assay | Cell Viability (%) | Reference |
| PEG-Silane | Caco-2, HEK | MTT | ≥75 (at ≤0.05% concentration of PEGylated lipid-based nanocarriers) | [3] |
| Zwitterionic Silane | Caco-2, HEK | MTT | ~100 (at 1% v/v concentration of zwitterionic lipid-based nanocarriers) | [3] |
| Phosphorylcholine (PC)-Silane | Fibroblasts | Not Specified | High (qualitative) | [4] |
| Uncoated Control (e.g., Polystyrene) | L929 | MTT | 100 (Control) | [5] |
MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay
Table 3: Inflammatory Response to Various Surface Coatings (Macrophage Cytokine Secretion)
| Surface Coating | Cytokine | Secretion Level (pg/mL) - Illustrative | General Response | Reference |
| PEG-based surfaces | TNF-α, IL-1β, IL-6 | Variable, can be pro-inflammatory | Can elicit immune responses despite passivation | [6] |
| IL-10 | Variable | Can elicit immune responses despite passivation | [6] | |
| Zwitterionic Surfaces | Not Specified | Not Specified | Generally low inflammatory response | [7] |
| Phosphorylcholine (PC) Surfaces | TNF-α | Reduced compared to control | Reduced inflammatory response | [8] |
| TGF-β | Increased compared to control | Reduced inflammatory response | [8] | |
| Uncoated Control (e.g., Titanium) | TNF-α, IL-1β, IL-6 | Elevated | Pro-inflammatory | [8] |
Note: Cytokine levels are highly dependent on the specific experimental conditions (cell type, stimulus, time point). The data presented here are illustrative of the general trends observed in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protein Adsorption Assay (Example: Fibrinogen Adsorption)
This protocol outlines a common method to quantify protein adsorption on a modified surface using a fluorescence-based technique.
Materials:
-
Coated and uncoated substrate samples
-
Human Fibrinogen (or other protein of interest)
-
Fluorescent label (e.g., FITC - Fluorescein isothiocyanate)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorometer or fluorescence microscope
Procedure:
-
Protein Labeling: Label fibrinogen with FITC according to the manufacturer's protocol. Remove unbound dye using a desalting column.
-
Surface Preparation: Place the coated and uncoated substrates in a multi-well plate.
-
Blocking: Incubate the surfaces with a 1% BSA solution in PBS for 1 hour at room temperature to block non-specific binding sites.
-
Washing: Wash the surfaces three times with PBS.
-
Protein Incubation: Incubate the surfaces with the FITC-labeled fibrinogen solution (e.g., 1 mg/mL in PBS) for 1-2 hours at 37°C.
-
Washing: Wash the surfaces thoroughly with PBS to remove any unbound labeled protein.
-
Quantification:
-
Elution Method: Elute the adsorbed protein using a solution like 1% Sodium Dodecyl Sulfate (SDS) in PBS. Measure the fluorescence of the eluate using a fluorometer.
-
Direct Measurement: Directly measure the fluorescence intensity on the surface using a fluorescence microscope and image analysis software.
-
-
Data Analysis: Calculate the amount of adsorbed protein by comparing the fluorescence intensity to a standard curve of known concentrations of the FITC-labeled protein.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Coated and uncoated substrate samples sterilized for cell culture
-
Mammalian cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Sample Exposure: Place sterilized coated and uncoated material samples into the wells with the cells. Alternatively, prepare extracts of the materials by incubating them in cell culture medium and then applying the extracts to the cells.
-
Incubation: Incubate the cells with the materials or extracts for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the samples/extracts and add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control (cells cultured without any material).
Macrophage Activation and Cytokine Analysis
This protocol describes the in vitro assessment of the inflammatory potential of a surface by measuring cytokine secretion from macrophages.
Materials:
-
Coated and uncoated substrate samples sterilized for cell culture
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Lipopolysaccharide (LPS) as a positive control for pro-inflammatory activation
-
Interleukin-4 (IL-4) as a positive control for anti-inflammatory (M2) polarization
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Macrophage Seeding: Seed macrophages onto the sterilized coated and uncoated substrates in a multi-well plate.
-
Incubation: Culture the cells on the surfaces for a predetermined time (e.g., 24 hours).
-
Stimulation (Optional): For some experiments, cells can be stimulated with LPS (e.g., 100 ng/mL) to assess the material's ability to modulate a pro-inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations from cells cultured on different surfaces. A lower level of pro-inflammatory cytokines (TNF-α, IL-6) and a higher level of anti-inflammatory cytokines (IL-10) generally indicate better biocompatibility.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for surface coating and biocompatibility evaluation.
Caption: Key indicators of a biocompatible surface.
Caption: Functionalization via Click Chemistry on a Propargyl-terminated surface.
References
- 1. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Poly(2-Methacryloyloxyethyl Phosphorylcholine)-Functionalized Hydrogels for Reducing Protein and Bacterial Adsorption [mdpi.com]
- 3. PEG vs. zwitterions: How these surface decorations determine cellular uptake of lipid-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein adsorption and cell adhesion on cationic, neutral, and anionic 2-methacryloyloxyethyl phosphorylcholine copolymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zwitterionic Surface Coatings for Implantable Biomaterials - Advanced Science News [advancedsciencenews.com]
- 8. researchgate.net [researchgate.net]
The Balancing Act of Bioconjugation: A Comparative Guide to Short vs. Long Chain PEG Silanes
For researchers, scientists, and drug development professionals, the precise art of bioconjugation is fundamental to creating effective diagnostics, targeted therapeutics, and advanced biomaterials. The choice of linker, the molecular bridge connecting a biomolecule to a surface, is a critical decision that significantly impacts the performance of the final conjugate. Among the most versatile linkers are polyethylene (B3416737) glycol (PEG) silanes, which offer a biocompatible and hydrophilic spacer that can be tailored in length. This guide provides an objective comparison of the performance of short-chain versus long-chain PEG silanes in bioconjugation, supported by experimental data and detailed protocols to inform your selection process.
The length of the PEG chain in a PEG silane (B1218182) linker directly influences key performance parameters of a bioconjugate, including bioconjugation efficiency, the stability of the immobilized biomolecule, and its subsequent biological activity. While the optimal PEG length is application-dependent, understanding the trade-offs between short and long chains is crucial for rational design and successful outcomes.
Performance Comparison: Short vs. Long Chain PEG Silanes
The selection of a short or long chain PEG silane for bioconjugation involves a trade-off between maximizing biomolecule immobilization and preserving its functional integrity. The following tables summarize the general trends observed in the performance of short versus long chain PEG silanes based on available experimental data.
Table 1: Impact of PEG Silane Chain Length on Bioconjugation Efficiency and Surface Properties
| Performance Parameter | Short Chain PEG Silane (e.g., PEG4-PEG12) | Long Chain PEG Silane (e.g., PEG24 and longer) | Key Considerations |
| Biomolecule Immobilization Density | Generally allows for higher surface density of immobilized biomolecules. | Can lead to lower surface density due to greater steric hindrance between neighboring PEG chains.[1] | The size of the biomolecule being conjugated also plays a significant role. |
| Non-Specific Protein Adsorption | Offers good resistance to non-specific binding. | Provides superior resistance to non-specific binding due to the formation of a denser, more hydrated polymer brush layer. | A higher grafting density of long-chain PEGs is particularly effective at preventing fouling. |
| Surface Hydrophilicity | Increases surface wettability compared to unmodified surfaces. | Results in a more hydrophilic surface due to the higher number of ethylene (B1197577) glycol repeats. | Water contact angle measurements can quantify this property. |
| Steric Hindrance during Conjugation | Minimal steric hindrance, facilitating easier access of the biomolecule to the reactive group. | Increased steric hindrance can sometimes impede the conjugation reaction, potentially leading to lower yields.[1] | Optimization of reaction conditions (e.g., concentration, reaction time) is crucial. |
Table 2: Influence of PEG Silane Chain Length on Conjugate Stability and Activity
| Performance Parameter | Short Chain PEG Silane | Long Chain PEG Silane | Key Considerations |
| Conjugate Stability (Thermal & Proteolytic) | Provides a degree of stabilization compared to directly immobilized biomolecules. | Offers enhanced protection from thermal denaturation and enzymatic degradation due to the "cloaking" effect of the longer PEG chain.[2] | The specific conjugation chemistry also impacts stability. |
| Biological Activity of Immobilized Biomolecule | Generally leads to higher retention of biological activity due to less steric hindrance around the active site.[1] | May cause a greater reduction in biological activity, especially for enzymes or antibodies where the active/binding site is partially obstructed by the longer PEG chain.[1][3] | The orientation of the immobilized biomolecule is a critical factor. |
| Antigen Binding Capacity (for Antibodies) | Typically results in higher antigen binding capacity due to better accessibility of the antigen-binding fragments (Fab). | Can lead to reduced antigen binding capacity if the long PEG chain obstructs the Fab regions.[3] | Site-specific conjugation can help to mitigate this issue. |
| In vivo Half-life (for therapeutic applications) | Moderately extends in vivo half-life. | Significantly prolongs in vivo half-life by reducing renal clearance and shielding from the immune system.[4] | Longer chains can sometimes trigger the production of anti-PEG antibodies.[5] |
Experimental Protocols
Successful bioconjugation relies on well-defined and reproducible experimental procedures. The following are detailed methodologies for key experiments in the evaluation of short vs. long chain PEG silanes.
Protocol 1: Surface Silanization with PEG Silanes
This protocol describes the covalent attachment of PEG silanes to a silica-based substrate (e.g., glass slide, silicon wafer).
Materials:
-
Substrate (e.g., glass microscope slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene (B28343)
-
Short-chain and long-chain methoxy-PEG-silane (or other functionalized PEG-silane)
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes.
-
-
Silanization Reaction:
-
Prepare a 1% (v/v) solution of the desired PEG-silane (short or long chain) in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the PEG-silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
For some applications, incubation at elevated temperatures (e.g., 60°C) may enhance grafting density.
-
-
Washing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with anhydrous toluene to remove any unbound silane.
-
Rinse with ethanol (B145695) and then deionized water.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
-
Characterization:
-
The quality of the PEG-silane layer can be assessed using techniques such as contact angle goniometry (to measure hydrophilicity), ellipsometry (to measure layer thickness), and X-ray photoelectron spectroscopy (XPS) (to determine surface elemental composition).
-
Protocol 2: Bioconjugation of an Antibody to a Functionalized PEG-Silane Surface
This protocol outlines the immobilization of an antibody to a surface functionalized with an amine-reactive PEG-silane (e.g., NHS-PEG-silane).
Materials:
-
PEG-silanized substrate with a terminal NHS-ester group
-
Antibody solution in phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Antibody Immobilization:
-
Prepare a solution of the antibody in PBS at a concentration of 10-100 µg/mL.
-
Apply the antibody solution to the NHS-PEG-silanized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Gently wash the surface with washing buffer to remove any unbound antibody.
-
-
Blocking:
-
Incubate the surface with blocking buffer for 30-60 minutes at room temperature to block any remaining reactive sites and minimize non-specific binding in subsequent steps.
-
-
Quenching:
-
Incubate the surface with the quenching solution for 15-30 minutes to deactivate any unreacted NHS-ester groups.
-
-
Final Washing:
-
Wash the surface again with washing buffer and then with deionized water.
-
The antibody-conjugated surface is now ready for use in immunoassays or other applications.
-
Protocol 3: Quantification of Immobilized Antibody and Activity Assay
This protocol describes a method to quantify the amount of immobilized antibody and assess its antigen-binding activity using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Antibody-conjugated surface
-
Antigen specific to the immobilized antibody
-
Enzyme-conjugated secondary antibody that recognizes the antigen
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Quantification of Immobilized Antibody (Indirect Method):
-
An indirect quantification can be performed by measuring the amount of antibody depleted from the solution during the immobilization step using a protein concentration assay (e.g., BCA or Bradford assay).
-
-
Antigen Binding:
-
Apply a solution containing the antigen at various concentrations to the antibody-conjugated surface.
-
Incubate for 1 hour at room temperature.
-
Wash thoroughly with washing buffer.
-
-
Secondary Antibody Incubation:
-
Apply a solution of the enzyme-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash thoroughly with washing buffer.
-
-
Signal Development:
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of bound antigen, which reflects the activity of the immobilized antibody.
-
Visualizing the Process: Workflows and Relationships
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
The choice between short and long chain PEG silanes for bioconjugation is a nuanced decision that requires careful consideration of the specific application and the properties of the biomolecule. Short-chain PEGs are often favored for applications requiring high immobilization density and retention of biological activity, such as in vitro diagnostics. Conversely, long-chain PEGs excel in providing enhanced stability and reduced non-specific binding, making them ideal for in vivo applications and the development of long-circulating therapeutics. By understanding the fundamental principles outlined in this guide and employing rigorous experimental validation, researchers can confidently select the optimal PEG silane linker to achieve their desired bioconjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Poly(ethylene glycol) conjugation stabilizes the secondary structure of α-helices by reducing peptide solvent accessible surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
A Comparative Guide to Protein Resistance on Functionalized Materials: Spotlight on Propargyl-PEG3-triethoxysilane
For researchers, scientists, and drug development professionals, minimizing non-specific protein adsorption is a critical challenge in the development of reliable and effective biomaterials, biosensors, and drug delivery systems. This guide provides an objective comparison of the protein resistance capabilities of surfaces functionalized with Propargyl-PEG3-triethoxysilane against other common anti-fouling alternatives, supported by experimental data and detailed protocols.
This compound is a heterobifunctional molecule designed for surface modification. Its triethoxysilane (B36694) group allows for covalent attachment to silica-based substrates (like glass and silicon) and other metal oxide surfaces. The polyethylene (B3416737) glycol (PEG) linker is a well-established polymer for reducing biofouling, while the terminal propargyl group (an alkyne) provides a versatile handle for subsequent covalent immobilization of biomolecules via "click chemistry."
Performance Comparison of Anti-Fouling Surfaces
The following table summarizes quantitative data on protein adsorption for various functionalized surfaces, offering a comparative view of their protein resistance. It is important to note that direct, side-by-side comparative studies for this compound are limited in publicly available literature. The data presented here is synthesized from multiple sources to provide a representative comparison.
| Surface Functionalization | Test Protein(s) | Protein Adsorption (ng/cm²) | Key Findings & Citations |
| Unmodified Control Surfaces | |||
| Bare Niobium Oxide | Fibrinogen | 61.3 ± 2.2 | Serves as a baseline for high protein adsorption. |
| PEG-Silane Functionalized Surfaces | |||
| Silane-PEG on Stainless Steel | Avidin, Fibronectin | Reduction of ~70% compared to unmodified stainless steel | Demonstrates significant reduction in biofouling with PEG-silane modification.[1] |
| mPEG-DOPA3 on Titanium Oxide | Serum Proteins | < 1 | Shows exceptionally low protein adsorption from a complex biological fluid. |
| Oligo(ethylene oxide) SAMs (hydroxy-terminated) | Fetal Bovine Serum | ~12.4 | Highlights the excellent protein resistance of well-formed oligo(ethylene oxide) monolayers.[2] |
| Zwitterionic Functionalized Surfaces | |||
| Poly(sulfobetaine methacrylate) (pSBMA) | Bovine Serum Albumin (BSA), Fibrinogen | Ultralow fouling, comparable to thick PEG coatings | Zwitterionic polymers are highly effective at resisting protein adsorption.[3] |
| Zwitterionic Peptide SAMs (EK and DK repeats) | Fibrinogen | Excellent bio-inertness | Specific zwitterionic peptide sequences show strong protein resistance.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of protein resistance studies.
Protocol 1: Surface Functionalization with this compound
This protocol describes the covalent attachment of this compound to a silica-based substrate (e.g., glass slide, silicon wafer).
Materials:
-
Substrates (e.g., glass microscope slides)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood.
-
Anhydrous toluene
-
This compound
-
Nitrogen gas
-
Oven
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in Piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with deionized water.
-
Dry the substrates in an oven at 110°C for at least 1 hour.
-
Allow to cool to room temperature in a desiccator.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene.
-
Place the cleaned, dry substrates in the silane (B1218182) solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with toluene.
-
Cure the silanized substrates in an oven at 110°C for 30-60 minutes.
-
Store the functionalized substrates in a desiccator until use.
-
Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties at the sensor surface, making it ideal for studying protein adsorption.
Materials:
-
QCM-D instrument and sensors (e.g., gold-coated quartz crystals)
-
This compound functionalized sensors (prepared as in Protocol 1, using silica-coated QCM-D sensors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in PBS)
-
Blocking agent (e.g., 1% BSA in PBS, if required for subsequent specific binding studies)
Procedure:
-
Baseline Establishment:
-
Mount the functionalized sensor in the QCM-D chamber.
-
Flow PBS through the chamber until a stable baseline frequency and dissipation are achieved.
-
-
Protein Adsorption:
-
Introduce the protein solution into the chamber at a constant flow rate.
-
Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.
-
-
Rinsing:
-
Switch the flow back to PBS to rinse away any loosely bound protein.
-
Continue flowing PBS until the frequency and dissipation signals stabilize.
-
-
Data Analysis:
-
Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (ng/cm²), assuming a rigid adsorbed layer. For non-rigid layers, more complex viscoelastic modeling is required.
-
Protocol 3: Quantification of Protein Adsorption using Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be adapted to quantify the amount of a specific protein adsorbed to a surface.
Materials:
-
Functionalized 96-well plates (e.g., glass-bottom plates functionalized as in Protocol 1)
-
Protein solution (e.g., Fibrinogen)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the adsorbed protein (e.g., anti-Fibrinogen antibody)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Protein Adsorption:
-
Add the protein solution to the wells of the functionalized plate and incubate for a defined period (e.g., 1 hour at 37°C).
-
Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to block any remaining non-specific binding sites.
-
Wash three times with PBST.
-
-
Primary Antibody Incubation:
-
Add the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash three times with PBST.
-
-
Detection:
-
Add the enzyme substrate to each well and incubate until a color change is observed.
-
Add the stop solution to quench the reaction.
-
-
Quantification:
-
Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of protein adsorbed on the surface. A standard curve can be generated to determine the absolute amount of adsorbed protein.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for surface functionalization.
Caption: QCM-D experimental workflow.
Caption: Key logical relationships.
References
- 1. Data-Driven Prediction of Protein Adsorption on Self-Assembled Monolayers toward Material Screening and Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane protein resistance of oligo(ethylene oxide) self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein- and Cell-Resistance of Zwitterionic Peptide-Based Self-Assembled Monolayers: Anti-Biofouling Tests and Surface Force Analysis [frontiersin.org]
A Comparative Guide to Propargyl-PEG3-amine and Propargyl-PEG3-triethoxysilane in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of linker molecule is critical for the successful development of targeted therapeutics, diagnostics, and functionalized materials. Propargyl-functionalized polyethylene (B3416737) glycol (PEG) linkers are particularly valuable due to their ability to participate in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comparative analysis of two commonly used propargyl-PEG3 linkers: Propargyl-PEG3-amine and Propargyl-PEG3-triethoxysilane. The comparison focuses on their distinct modes of attachment to biomolecules and surfaces, and the subsequent efficiency of bioconjugation.
Executive Summary
Propargyl-PEG3-amine and this compound share a common propargyl group for subsequent click chemistry, but their primary reactive functionalities dictate their initial conjugation strategy. Propargyl-PEG3-amine is primarily used for the modification of biomolecules in solution, such as proteins and peptides, by forming stable amide bonds with available amine groups. In contrast, this compound is designed for the functionalization of inorganic surfaces like glass and silica (B1680970), creating a stable siloxane linkage. This fundamental difference in their application—solution-phase versus surface-based modification—is the core of this comparative study.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the key steps in bioconjugation using Propargyl-PEG3-amine and this compound. It is important to note that direct comparative studies of these two specific molecules are limited; therefore, the data presented is a synthesis of typical results reported for their respective chemical classes.
Table 1: Initial Conjugation/Functionalization Performance
| Parameter | Propargyl-PEG3-amine (Amine-Reactive Conjugation) | This compound (Surface Silanization) |
| Target Substrate | Proteins, Peptides, Amine-modified Oligonucleotides | Glass, Silica, Metal Oxides, Silicon-based materials |
| Bond Type | Amide bond | Siloxane bond (Si-O-Si) |
| Typical Yield | 50-90% (protein dependent) | Surface coverage dependent |
| Key Reaction | NHS-ester chemistry | Silanization |
| Reaction Conditions | Aqueous buffer, pH 7.2-8.5 | Anhydrous organic solvent (e.g., toluene (B28343), ethanol) or vapor phase |
| Stability | High stability of amide bond | Good stability, but can be susceptible to hydrolysis in aqueous buffers over time[1][2][3][4][5] |
Table 2: Surface Characterization of this compound Functionalization
| Characterization Method | Parameter | Typical Result | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increased Carbon and Nitrogen, Decreased Silicon signal from substrate | [6][7] |
| Contact Angle Goniometry | Water Contact Angle | Increase in hydrophobicity after silanization, indicating surface coverage | [8][9] |
| Atomic Force Microscopy (AFM) | Surface Morphology | Formation of a uniform monolayer can be observed | [6][10] |
Table 3: Subsequent "Click Chemistry" (CuAAC) Performance
| Parameter | On Propargyl-PEG3-amine Modified Biomolecule | On this compound Modified Surface |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactant | Azide-functionalized molecule (e.g., drug, dye, targeting ligand) | Azide-functionalized biomolecule (e.g., protein, peptide, oligonucleotide) |
| Typical Yield | >70-95% | High, surface density dependent |
| Reaction Conditions | Aqueous buffer, room temperature | Aqueous buffer, room temperature |
| Key Advantage | High specificity and efficiency | Spatial control and immobilization of biomolecules |
Experimental Protocols
Protocol 1: Conjugation of Propargyl-PEG3-amine to a Protein via NHS Ester Chemistry
This protocol describes a typical two-step process for conjugating Propargyl-PEG3-amine to a protein. First, an amine-reactive N-hydroxysuccinimide (NHS) ester of a payload (e.g., a fluorescent dye) is reacted with the amine group of Propargyl-PEG3-amine. The resulting propargylated payload is then conjugated to an azide-modified protein via CuAAC.
Materials:
-
Propargyl-PEG3-amine
-
NHS ester of the molecule to be conjugated (e.g., fluorescent dye-NHS ester)
-
Azide-modified protein
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Desalting column
Procedure:
-
Preparation of Propargylated Payload:
-
Dissolve the NHS ester of the payload and a 1.2-molar excess of Propargyl-PEG3-amine in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be purified by column chromatography if necessary.
-
-
CuAAC "Click" Reaction:
-
Dissolve the azide-modified protein in PBS buffer (pH 7.4).
-
Dissolve the propargylated payload in a minimal amount of DMF or DMSO.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
Prepare a premix of CuSO₄ and THPTA in water.
-
To the protein solution, add the propargylated payload, followed by the CuSO₄/THPTA premix, and finally the sodium ascorbate solution. A typical molar ratio is 1:5:1:10 (protein-azide : propargylated payload : CuSO₄ : sodium ascorbate).
-
Incubate the reaction at room temperature for 1-2 hours.
-
Purify the resulting protein conjugate using a desalting column to remove excess reagents.
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.[11][12][13][14]
-
Protocol 2: Surface Functionalization with this compound and Subsequent Protein Immobilization
This protocol outlines the procedure for modifying a glass or silica surface with this compound, followed by the immobilization of an azide-modified protein via CuAAC.
Materials:
-
Glass or silica slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Anhydrous toluene
-
This compound
-
Azide-modified protein
-
PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive) .
-
Rinse the slides extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried slides in the silane (B1218182) solution for 2-4 hours at room temperature under an inert atmosphere.
-
Rinse the slides with fresh toluene to remove unbound silane, followed by ethanol, and then deionized water.
-
Cure the slides in an oven at 110°C for 30 minutes.
-
-
Surface Characterization (Optional):
-
Protein Immobilization via CuAAC:
-
Prepare a solution of the azide-modified protein in PBS (pH 7.4).
-
Prepare fresh solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
Place the functionalized slides in a suitable container and cover them with the protein solution.
-
Add the CuSO₄/THPTA premix and sodium ascorbate to the protein solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Wash the slides thoroughly with PBS and deionized water to remove non-covalently bound protein.
-
The immobilized protein can be quantified using fluorescence imaging (if the protein is labeled) or other surface-sensitive techniques.
-
Mandatory Visualization
Caption: Workflow for bioconjugation using Propargyl-PEG3-amine.
Caption: Workflow for surface functionalization and bioconjugation using this compound.
Conclusion
Propargyl-PEG3-amine and this compound are both powerful reagents for bioconjugation, leveraging the efficiency of click chemistry. The choice between them is dictated by the intended application. For researchers aiming to modify proteins, peptides, or other biomolecules in solution for applications such as antibody-drug conjugates or proteomics, Propargyl-PEG3-amine is the appropriate choice. Its primary amine allows for straightforward conjugation to carboxylic acids or activated esters, introducing the propargyl group for subsequent click reactions.
For applications requiring the immobilization of biomolecules onto surfaces, such as in the development of biosensors, microarrays, or functionalized nanoparticles, This compound is the superior option. Its triethoxysilane (B36694) group forms a stable covalent bond with inorganic surfaces, presenting the propargyl group for the controlled and spatially defined attachment of azide-modified biomolecules. Understanding the distinct chemistries and workflows of these two linkers is essential for designing and executing successful bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. bioforcenano.com [bioforcenano.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. silanized glass surfaces: Topics by Science.gov [science.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 14. enovatia.com [enovatia.com]
Safety Operating Guide
Navigating the Safe Disposal of Propargyl-PEG3-triethoxysilane: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Propargyl-PEG3-triethoxysilane are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe disposal, emphasizing immediate safety protocols and logistical planning.
This compound is a compound comprised of a propargyl group, a polyethylene (B3416737) glycol (PEG) linker, and a triethoxysilane (B36694) moiety. Each component contributes to its overall hazard profile and dictates the necessary precautions for its disposal. The triethoxysilane group makes the compound sensitive to moisture and potentially flammable, while the propargyl group can be reactive. While PEG itself is generally of low toxicity and biodegradable, the overall characteristics of the compound necessitate its treatment as special waste.[1][2][3][4][5]
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This chemical can cause skin and eye irritation, and inhalation may lead to respiratory issues.[6]
Essential Personal Protective Equipment (PPE):
-
Protective Gloves: Chemically resistant gloves are mandatory.
-
Eye/Face Protection: Safety glasses or goggles should be worn at all times.[6]
-
Lab Coat: A lab coat is essential to protect from splashes.
-
Respiratory Protection: If handling outside of a fume hood or in a poorly ventilated area, a respirator may be necessary.
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[6]
-
Inhalation: Move the individual to fresh air.[6]
-
Ingestion: Wash out the mouth with water.[6]
In all cases of significant exposure, seek medical attention.[6]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as special waste, handled by a licensed disposal company.[6] Adherence to institutional and local regulations is non-negotiable.
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the SDS for the specific product in use. The SDS provides the most accurate and detailed information on hazards, handling, and disposal.[1]
-
Evaluate for Contamination: Determine if the this compound waste is mixed with other hazardous materials. If contaminated, the entire mixture must be treated as hazardous waste, following the disposal guidelines for the most hazardous component.[1]
-
Segregate and Store Waste:
-
Collect waste this compound in a designated, compatible, and tightly sealed container.[7]
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the waste container in a cool, well-ventilated area, away from heat, sparks, open flames, and oxidizing agents.[2][6] It should also be stored away from moist air and water.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
-
Disposal must be conducted by a licensed disposal company in accordance with all national and regional regulations.[6]
-
-
Spill Management:
| Parameter | Guideline | Citation |
| Waste Classification | Special Waste / Hazardous Waste | [6] |
| Container Type | Tightly closed, chemically compatible | [7] |
| Storage Conditions | Cool, well-ventilated, away from ignition sources and moisture | [2][6] |
| Disposal Method | Licensed disposal company | [6] |
| Spill Cleanup | Absorb with inert material (no water) | [2] |
Experimental Protocols for Waste Characterization
In a laboratory setting, the primary "experiment" to determine the disposal route is the assessment of the waste's characteristics.
Protocol 1: Waste Stream Evaluation
-
Objective: To determine if the this compound waste is hazardous.
-
Materials: Waste container with this compound, knowledge of all processes that contributed to the waste stream, Safety Data Sheets for all potential contaminants.
-
Procedure:
-
Identify all substances that have been added to the this compound.
-
Consult the SDS for each of these added substances.
-
If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.[1]
-
If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste, though it is best practice to still consult with your EHS department.[1]
-
When in doubt, always err on the side of caution and manage the waste as hazardous. Contact your EHS department for guidance.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
